molecular formula C10H21NO3 B020623 Boc-D-valinol CAS No. 106391-87-1

Boc-D-valinol

Cat. No.: B020623
CAS No.: 106391-87-1
M. Wt: 203.28 g/mol
InChI Key: OOQRRYDVICNJGC-QMMMGPOBSA-N
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Description

Boc-D-valinol is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRRYDVICNJGC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459784
Record name Boc-D-valinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106391-87-1
Record name Boc-D-valinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-valinol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Boc-D-valinol?

Author: BenchChem Technical Support Team. Date: December 2025

Boc-D-valinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate, is a chiral amino alcohol derivative of the non-proteinogenic amino acid D-valine.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine makes it a stable, versatile, and highly valuable building block in modern organic synthesis and medicinal chemistry.[1][] Its unique structure is instrumental in the development of complex, stereochemically defined molecules, particularly peptide-based therapeutics and other bioactive compounds.[1][3] Researchers value this compound for its stability, ease of handling, and compatibility with a wide range of reaction conditions, which facilitates efficient and predictable synthetic outcomes.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its application, and its role in synthetic workflows.

Core Physical and Chemical Properties

This compound is typically a colorless gel or an oil at room temperature.[1][4] Its properties are well-documented, making it a reliable reagent in various synthetic applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 106391-87-1[1][4][][6][7]
Molecular Formula C₁₀H₂₁NO₃[1][4][][6][7][8]
Molecular Weight 203.28 g/mol (also cited as 203.3 g/mol )[6][7][9]
Appearance Colorless gel or Oil[1][4]
Boiling Point 218 °C[9]
Density 0.995 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.451[9]
Optical Rotation [α]²³/D +23° (c = 1 in chloroform)[9]
Purity / Assay ≥ 97% (NMR), 98%[1][][9]
Storage Temperature 0-8 °C[1]
Structural Identifiers
IdentifierValueSource(s)
Synonyms N-(tert-Butoxycarbonyl)-D-valinol, Boc-D-Val-ol[1]
Linear Formula (CH₃)₂CHCH[NHCO₂C(CH₃)₃]CH₂OH[9]
SMILES CC(C)--INVALID-LINK--NC(=O)OC(C)(C)C[9]
InChI 1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1[9]
InChI Key OOQRRYDVICNJGC-QMMMGPOBSA-N[9]

Chemical Properties and Reactivity

Stability

The Boc protecting group is the primary determinant of this compound's chemical stability.

  • Stable Conditions : The compound is stable under neutral and basic conditions, as well as towards many nucleophiles and catalytic hydrogenolysis.[][10][11] This stability allows for selective chemical modifications at the hydroxyl group without disturbing the protected amine.[12]

  • Labile Conditions : The Boc group is designed to be labile under acidic conditions.[10] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly used to cleave the group, yielding the free amine (N-D-valinol) as a corresponding salt.[11][13] High temperatures can also promote the thermal cleavage of the Boc group.[10]

Key Synthetic Applications

This compound is a cornerstone in asymmetric synthesis and pharmaceutical development.[1]

  • Peptide Synthesis : It is a crucial building block for C-terminally modified peptides.[14] Since it lacks a carboxylic acid, it cannot be attached to standard resins directly. Instead, it is typically loaded onto highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, leaving the hydroxyl group available for peptide chain elongation.[14] The resulting peptides with a C-terminal D-amino alcohol exhibit enhanced resistance to degradation by exopeptidases, a significant advantage for therapeutic peptides.[14]

  • Chiral Auxiliary and Intermediate : this compound serves as a chiral auxiliary, helping to guide the stereochemical outcome of reactions to produce enantiomerically pure compounds.[1] It is also a precursor to the corresponding chiral aldehyde, N-Boc-D-valinal, which is a valuable intermediate for creating new stereocenters with high diastereoselectivity.[12]

  • Protease Inhibitor Development : The terminal alcohol of this compound can be oxidized to a potent peptide aldehyde.[14][15] These peptide aldehydes are known to be effective inhibitors of various proteases, such as those involved in viral replication, making them important targets in drug discovery.[14]

// Nodes Start [label="D-Valine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Boc-D-Valine", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1 [label="Boc Protection\n(Boc₂O, base)", color="#4285F4"]; Step1 -> End [label="Carboxylic Acid Reduction\n(e.g., NaBH₄, LiCl)", color="#34A853"]; } dot Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in a research setting.

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin for SPPS

This protocol details the initial and critical step for synthesizing peptides with a C-terminal D-valinol modification using a Boc/Bzl protection strategy.[14]

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling : Swell the 2-chlorotrityl chloride resin (e.g., 1.0 g, ~1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the DCM.[14]

  • Amine Solution Preparation : In a separate flask, dissolve this compound (0.6-1.2 equivalents relative to resin substitution) in anhydrous DCM (10 mL/g of resin). A small amount of DMF can be added to aid dissolution if necessary.[14]

  • Loading Reaction : Add DIEA (4 equivalents relative to the carboxylic acid) to the this compound solution. Add this combined solution to the swollen resin.[14]

  • Agitation : Agitate the mixture for 30-120 minutes at room temperature.[14]

  • Capping : To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.[14]

  • Washing : Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[14]

  • Drying : Dry the resin under vacuum. The loading efficiency can be determined gravimetrically.[14]

// Nodes Resin [label="2-Chlorotrityl\nChloride Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Loading [label="Load this compound\n(DIEA, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; LoadedResin [label="this compound-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Iterative Deprotection\n& Coupling Cycles\n(Boc-Amino Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedPeptide [label="Protected Peptide-O-Valinol-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Mild Acidic Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isopeptide [label="Protected O-Acyl Isopeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="O-to-N Acyl Migration", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="Peptide with\nC-terminal D-Valinol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Resin -> Loading; Loading -> LoadedResin; LoadedResin -> Elongation; Elongation -> ProtectedPeptide; ProtectedPeptide -> Cleavage; Cleavage -> Isopeptide; Isopeptide -> Migration; Migration -> FinalPeptide; } dot Caption: Workflow for solid-phase synthesis of peptides with C-terminal D-Valinol.[14]

Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine.[13]

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution : Dissolve this compound in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).[13]

  • Acid Addition : Add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v).[13][15]

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).[13]

  • Solvent Removal : Remove the TFA and DCM under reduced pressure using a rotary evaporator.[13]

  • Aqueous Work-up (for free amine) : a. Dissolve the crude residue in ethyl acetate (EtOAc).[13] b. Wash the organic layer with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a wash with brine.[13] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the free amine product, D-valinol.[13]

Biological Relevance and Applications

The incorporation of D-amino acids and their derivatives, like D-valinol, is a powerful strategy in drug design.

// Nodes Peptide [label="Peptide Aldehyde\n(from D-Valinol)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Cysteine Protease\n(Active Site Thiol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Reversible Thiohemiacetal\n(Inhibited Enzyme Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Peptide -> Complex [label="Nucleophilic Attack", color="#34A853"]; Enzyme -> Complex [label=" ", color="#34A853"]; } dot Caption: Inhibition of a cysteine protease by a peptide aldehyde derivative.[14]

Peptides ending in D-valinol can be oxidized to form peptide aldehydes, which are potent, reversible inhibitors of cysteine proteases.[14] This mechanism is critical in the development of drugs targeting enzymes implicated in various diseases. Furthermore, the D-configuration provides steric shielding against enzymatic cleavage, prolonging the in-vivo half-life of peptide therapeutics.[14] These attributes make this compound an enabling reagent for the synthesis of next-generation peptide drugs with improved pharmacokinetic profiles and novel mechanisms of action.[3][14]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Hazard InformationDetailsSource(s)
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[9][16]
Signal Word Warning[9][16]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9][16]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[9][16][17]
Personal Protective Equipment (PPE) Dust mask (type N95 US), Eyeshields, Gloves[9][17]
Storage Class 11 - Combustible Solids[9]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated area, such as a fume hood.[16][17]

References

An In-depth Technical Guide to the Structure and Stereochemistry of Boc-D-valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-valinol, chemically known as tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development.[1] Its unique structural features, comprising a sterically demanding tert-butyloxycarbonyl (Boc) protecting group and a chiral valinol backbone derived from the naturally occurring D-amino acid, valine, make it an invaluable tool for introducing specific stereochemistry in complex molecules.[2][3] This guide provides a comprehensive overview of the structure and stereochemistry of this compound, its physicochemical properties, and its significance in asymmetric synthesis and drug design.

Molecular Structure

The structure of this compound consists of three key components:

  • D-Valinol Backbone: This is the core of the molecule, derived from the reduction of the carboxylic acid functionality of D-valine. It features a propyl group attached to a chiral carbon, which is also bonded to an amino group and a hydroxymethyl group.[3]

  • Boc Protecting Group: The amino group of the D-valinol backbone is protected by a tert-butyloxycarbonyl (Boc) group.[3] This bulky protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for subsequent reactions.[2] This feature is fundamental to its application in stepwise peptide synthesis.[4][5]

  • Primary Alcohol: The presence of a primary alcohol (-CH₂OH) provides a versatile functional handle for a range of chemical transformations, such as oxidation to the corresponding aldehyde or esterification.[6]

The systematic IUPAC name for this compound is (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. Its linear formula is (CH₃)₂CHCH[NHCO₂C(CH₃)₃]CH₂OH.[7]

Stereochemistry

The stereochemistry of this compound is a direct consequence of its synthesis from D-valine, a non-proteinogenic amino acid. The chiral center is located at the second carbon atom of the butanol chain, to which the Boc-protected amino group is attached.

  • Configuration: The chiral center in this compound possesses an (R)-configuration. This is denoted by the "D" in its name, which refers to the stereochemistry of the parent amino acid, D-valine.

  • Enantiopurity: As a chiral auxiliary and building block, the enantiomeric purity of this compound is critical for its successful application in asymmetric synthesis, where it is used to control the stereochemical outcome of reactions.[8] Its high enantiopurity ensures the formation of the desired stereoisomer of the target molecule.[1][4]

  • Optical Activity: The chirality of this compound is evidenced by its optical activity. It rotates plane-polarized light, and its specific rotation is a key parameter for its characterization and quality control.[1][7] A typical value for its specific rotation is [α]20/D = +23 ± 2º (c = 1 in CHCl₃).[1][9]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₁NO₃[1][10]
Molecular Weight 203.28 g/mol [7][9][10]
CAS Number 106391-87-1[1][7][10]
Appearance Colorless gel or White to off-white crystalline solid[1][3]
Boiling Point 218 °C[7][9]
Density 0.995 g/mL at 25 °C[7][9]
Refractive Index n20/D 1.451 (lit.)[7][9]
Optical Rotation [α]23/D +23°, c = 1 in chloroform[7][9]
Purity ≥ 97% (NMR) or 98%[1][7][]

Synthesis and Applications

This compound is synthesized from its parent amino acid, D-valine. The synthesis involves two main steps: the protection of the amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.

Its applications in research and development are extensive:

  • Peptide Synthesis: It serves as a crucial building block for the synthesis of peptides with C-terminal modifications.[4] The incorporation of D-amino alcohols can enhance the proteolytic stability of peptide-based therapeutics.[4]

  • Chiral Auxiliary: this compound is employed as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in the formation of new chiral centers.[1][8]

  • Drug Development: It is a key intermediate in the synthesis of various pharmaceutical compounds, including protease inhibitors and other bioactive molecules where specific stereochemistry is essential for therapeutic efficacy.[4][6][12]

Logical Relationship Diagram

The following diagram illustrates the synthetic pathway from the starting material D-valine to the final product this compound, highlighting the key transformations.

Boc_D_Valinol_Synthesis D_Valine D-Valine Boc_Protection Boc Protection (+ Boc₂O) D_Valine->Boc_Protection Boc_D_Valine Boc-D-Valine Boc_Protection->Boc_D_Valine Reduction Reduction Boc_D_Valine->Reduction Boc_D_Valinol This compound Reduction->Boc_D_Valinol

Caption: Synthetic pathway from D-Valine to this compound.

References

A Comprehensive Technical Guide to the Synthesis of N-Boc-D-valinol from D-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and widely utilized synthetic pathway for the preparation of N-Boc-D-valinol, a valuable chiral building block in pharmaceutical and medicinal chemistry, starting from the readily available amino acid D-valine. This document provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthesis workflow to support researchers in their synthetic endeavors.

The synthesis of N-Boc-D-valinol from D-valine is efficiently achieved through a two-step process. The first step involves the protection of the amino group of D-valine with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-D-valine. The subsequent step is the reduction of the carboxylic acid functionality of N-Boc-D-valine to the corresponding primary alcohol, N-Boc-D-valinol.

Quantitative Data Summary

The following tables summarize typical quantitative data for the two-step synthesis of N-Boc-D-valinol from D-valine. These values are representative and may vary depending on the specific reaction scale and conditions.

Table 1: Synthesis of N-Boc-D-valine

ParameterValueReference
Starting Material D-Valine[1][2]
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH)[1][2]
Solvent Dioxane/Water or Tetrahydrofuran (THF)/Water[1][2]
Reaction Temperature Room Temperature[1][2]
Reaction Time 12 hours[2]
Typical Yield 55% - High[2][3]
Purity ≥98% (TLC)
Product Appearance White solid[1]

Table 2: Synthesis of N-Boc-D-valinol

ParameterMethod 1: LiBH₄ ReductionMethod 2: LiAlH₄ ReductionReference
Starting Material N-Boc-D-valineN-Boc-D-valine[1][2]
Reducing Agent Lithium borohydride (LiBH₄)Lithium aluminum hydride (LiAlH₄)[1][2]
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)[1][2]
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux[1][2]
Reaction Time Completion (TLC monitored)4 hours (reflux)[1][2]
Typical Yield HighHigh[1][2]
Product Appearance Clear oil or low-melting solidClear oil or low-melting solid[2]

Experimental Protocols

This protocol describes the protection of the amino group of D-valine using di-tert-butyl dicarbonate.

Materials:

  • D-Valine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane (or Tetrahydrofuran)

  • Water

  • Ethyl acetate

  • 10% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve D-valine (1.0 eq.) in a solution of 1N sodium hydroxide and water.[1]

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the flask while stirring vigorously at room temperature.[1][2]

  • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1N NaOH as needed.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.[2]

  • Cool the aqueous layer in an ice bath and acidify to a pH of 3 with a cold 10% citric acid solution.[1]

  • Extract the product with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield N-Boc-D-valine, which is typically a white solid.[1]

This section provides two common methods for the reduction of N-Boc-D-valine to N-Boc-D-valinol.

Method 1: Reduction with Lithium Borohydride (LiBH₄)

This method is often preferred due to the milder nature of LiBH₄ compared to LiAlH₄.

Materials:

  • N-Boc-D-valine

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Boc-D-valine (1.0 eq.) in anhydrous THF.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add lithium borohydride (in portions) to the cooled solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.[1]

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]

  • Extract the product with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.[1]

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that can also be used for this transformation.

Materials:

  • N-Boc-D-valine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Celite

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.[2]

  • Cool the suspension to 0 °C in an ice bath.[2]

  • In a separate flask, dissolve N-Boc-D-valine (1.0 eq.) in anhydrous THF.

  • Slowly add the N-Boc-D-valine solution to the LiAlH₄ suspension dropwise.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[2]

  • Cool the reaction mixture to 0 °C. Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[2]

  • Stir the resulting white suspension for 30 minutes, then filter through a pad of Celite.[2]

  • Wash the filter cake with THF (3 x 50 mL).[2]

  • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-D-valinol.[2]

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of N-Boc-D-valinol from D-valine.

Synthesis_Pathway D_Valine D-Valine Boc_Valine N-Boc-D-valine D_Valine->Boc_Valine mid1 Boc_Valinol N-Boc-D-valinol Boc_Valine->Boc_Valinol mid2 reagent1 1. (Boc)₂O, NaOH 2. H₃O⁺ reagent1->mid1 reagent2 Reducing Agent (e.g., LiBH₄ or LiAlH₄) reagent2->mid2

Caption: Synthesis workflow from D-valine to N-Boc-D-valinol.

References

Key characteristics of Boc-protected amino alcohols in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals.[1] Its widespread use stems from its stability under a variety of reaction conditions and the ease with which it can be removed under mild acidic conditions.[2][3] This guide provides an in-depth analysis of the key characteristics, applications, and experimental considerations of Boc-protected amino alcohols, essential intermediates in numerous synthetic endeavors.

Core Characteristics of the Boc Protecting Group

The Boc group's utility is defined by a set of key characteristics that make it a versatile tool for the synthetic chemist:

  • Stability: The Boc group is robust and stable towards a wide range of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[2] This stability allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.

  • Ease of Introduction: The protection of an amino group with a Boc moiety is typically a high-yielding and straightforward process. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2][4]

  • Acid-Labile Deprotection: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][5] This deprotection proceeds via a mechanism that generates a stable tert-butyl cation, carbon dioxide, and the free amine.[3]

  • Orthogonality: A critical feature of the Boc group is its orthogonality to other common protecting groups used in peptide synthesis, such as the Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl) groups.[2] This orthogonality allows for the selective deprotection of one group while others remain intact, a fundamental principle in solid-phase peptide synthesis (SPPS).[6]

Applications in Synthesis

Boc-protected amino alcohols are invaluable building blocks in a multitude of synthetic applications:

  • Peptide Synthesis: In SPPS, Boc-protected amino acids are sequentially coupled to a growing peptide chain.[6] The acid-lability of the Boc group allows for its removal at each cycle to expose a new N-terminal amine for the next coupling reaction.

  • Asymmetric Synthesis: Chiral Boc-protected amino alcohols serve as crucial precursors for the synthesis of enantiomerically pure compounds.[7][8] They are used to introduce stereocenters into molecules, a critical aspect of drug design and development where specific stereoisomers often exhibit desired biological activity.[8]

  • Pharmaceutical Development: These compounds are integral to the synthesis of a wide array of pharmaceuticals, including antiviral, and anticancer agents.[8] For instance, they are key components in the synthesis of protease inhibitors and other complex drug molecules.[9]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic sequence. The following tables summarize typical reaction conditions and yields for these key transformations.

Amine SubstrateReagentBaseSolventTime (h)Yield (%)Reference
2-Bromophenylhydrazine hydrochlorideBoc₂O (1 eq)NEt₃ (1.2 eq)THFOvernightQuantitative[2]
Cbz-carbamateBoc₂O (1.45 eq), Pd/C (10% w/w)-MeOH690[2]
Various aminesBoc₂O (1.5 eq)-H₂O/THF (1:1 v/v)6-[10]
1,2,3,6-TetrahydropyridineBoc₂O (1 eq)-THFOvernight-[11]
Various aminesBoc₂O-H₂O/Acetone8-12 minHigh[12]

Table 1: Summary of Boc Protection Reactions

Boc-Protected SubstrateReagentSolventTime (h)YieldReference
Boc-L-allo-End(Cbz)₂-OtBuTFA/H₂O (10:1)-3-[2]
tert-Butyl (R)-(2-(2-(2,5-dichlorophenyl)pyrrolidin-1-yl)-2-oxoethyl)carbamateDCM/TFA (5:1)-Until completion-[2]
Various N-Boc-protected aminesOxalyl chloride (3 equiv.)Methanol1-4up to 90%[10]

Table 2: Summary of Boc Deprotection Reactions

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amine

This protocol describes a general method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) (optional, as base)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine substrate (1 equivalent) in THF.[2]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1-1.5 equivalents).[2][10] If the starting amine is a salt (e.g., hydrochloride), add a base such as triethylamine (1.2 equivalents) to neutralize the acid.[2]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.[2]

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purify the product by flash column chromatography if necessary.[2]

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a Boc-Protected Amine

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in a mixture of DCM and TFA (e.g., a 5:1 ratio).[2]

  • Stir the reaction mixture at room temperature.[2]

  • Monitor the reaction by TLC until the starting material has disappeared.[2] Reaction times can range from 30 minutes to a few hours.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess TFA.[2]

  • To neutralize any residual acid, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[3]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Visualizations

Signaling Pathways and Workflows

Boc_Protection_Deprotection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start Amino Alcohol Reagents_P Boc₂O, Base (optional) Start->Reagents_P 1. Solvent_P Solvent (e.g., THF) Reagents_P->Solvent_P 2. Reaction_P Stir at RT Solvent_P->Reaction_P 3. Workup_P Aqueous Workup Reaction_P->Workup_P 4. Protected Boc-Protected Amino Alcohol Workup_P->Protected 5. Start_D Boc-Protected Amino Alcohol Reagents_D Acid (e.g., TFA) Start_D->Reagents_D 1. Solvent_D Solvent (e.g., DCM) Reagents_D->Solvent_D 2. Reaction_D Stir at RT Solvent_D->Reaction_D 3. Workup_D Neutralization & Workup Reaction_D->Workup_D 4. Deprotected Free Amino Alcohol Workup_D->Deprotected 5.

Caption: General workflow for the Boc protection and deprotection of amino alcohols.

Caption: Simplified mechanism of amine protection using Boc anhydride.

References

Boc-D-valinol CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-valinol, a crucial chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and the development of therapeutic agents.

Core Compound Data

This compound, chemically known as (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate, is a widely used derivative of the D-isomer of valine. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for regioselective reactions, making it an invaluable tool in multi-step synthetic processes.

PropertyValueReference
CAS Number 106391-87-1[1][2][3][4]
Molecular Formula C10H21NO3[1][2][5]
Molecular Weight 203.28 g/mol [1][4][5]
Appearance Colorless gel or white to off-white powder[2]
Optical Rotation [α]23/D +23°, c = 1 in chloroform[1]

Physicochemical Properties

PropertyValueReference
Melting Point Not available
Boiling Point 218 °C[1]
Density 0.995 g/mL at 25 °C[1]
Refractive Index n20/D 1.451 (lit.)[1]
Solubility Soluble in various organic solvents[4]

Applications in Research and Development

This compound is a versatile reagent with broad applications, primarily centered around the synthesis of peptides and other chiral molecules.

  • Peptide Synthesis: It serves as a key building block for the synthesis of C-terminally modified peptides. The incorporation of a D-amino alcohol at the C-terminus can significantly enhance the proteolytic stability of peptides, a critical factor in the development of peptide-based therapeutics.[1]

  • Chiral Auxiliary and Asymmetric Synthesis: this compound is employed as a chiral auxiliary to introduce stereocenters with high enantioselectivity in asymmetric synthesis.[4]

  • Drug Development: It is instrumental in the creation of novel bioactive compounds, including protease inhibitors. The terminal alcohol can be oxidized to an aldehyde, which is a potent inhibitor of certain proteases.[1] Peptides containing a C-terminal D-valinol moiety have shown potential in the development of new antibiotics.[1]

  • Bioconjugation: This compound is utilized in bioconjugation processes to link biomolecules with drugs or imaging agents for targeted therapies.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding amino acid, D-valine, and involves two key steps: N-protection and reduction of the carboxylic acid.

1. N-Boc Protection of D-Valine:

  • Materials: D-Valine, Di-tert-butyl dicarbonate ((Boc)2O), Sodium hydroxide (NaOH), Dioxane, Water, Ethyl acetate, Hexanes, 10% Citric acid solution.

  • Procedure:

    • Dissolve D-Valine in an aqueous solution of 1N NaOH.

    • Add a solution of (Boc)2O in dioxane while maintaining the pH between 9 and 10 with the addition of 1N NaOH.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with hexanes.

    • Acidify the aqueous layer to pH 3 with a cold 10% citric acid solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-D-valine.[6]

2. Reduction of N-Boc-D-valine to this compound:

  • Materials: N-Boc-D-valine, Lithium borohydride (LiBH4) or Sodium borohydride (NaBH4) and Lithium chloride (LiCl), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-D-valine in anhydrous THF.

    • Add the reducing agent (e.g., LiBH4) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Purify the crude product by silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is frequently used to introduce a C-terminal alcohol functionality in peptides via SPPS.

1. Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin:

  • Materials: 2-Chlorotrityl chloride resin, this compound, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIEA), Methanol.

  • Procedure:

    • Swell the 2-CTC resin in anhydrous DCM.

    • In a separate flask, dissolve this compound and DIEA in anhydrous DCM.

    • Add the this compound solution to the swollen resin and agitate.

    • Cap any unreacted chlorotrityl groups with methanol.

    • Wash the resin sequentially with DCM, DMF, and DCM, then dry under vacuum.[1]

2. Peptide Chain Elongation:

  • Procedure (per cycle):

    • Deprotection: Remove the Boc group from the resin-bound amino alcohol using a solution of trifluoroacetic acid (TFA) in DCM.

    • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DMF.

    • Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIEA).

    • Washing: Wash the resin with DMF and DCM.

    • Repeat these steps for each amino acid in the peptide sequence.[1]

3. Cleavage of the Peptide from the Resin:

  • Materials: Peptide-resin, Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.[2]

Visualizations

Experimental Workflow: SPPS of a C-terminal Peptide Alcohol

SPPS_Workflow Resin 2-CTC Resin Loading Loading Resin->Loading BocValinol This compound BocValinol->Loading LoadedResin This compound-Resin Loading->LoadedResin Deprotection Boc Deprotection (TFA/DCM) LoadedResin->Deprotection FreeAmine H2N-D-valinol-Resin Deprotection->FreeAmine Coupling Coupling FreeAmine->Coupling BocAA Boc-Amino Acid BocAA->Coupling PeptideResin Boc-AA-D-valinol-Resin Coupling->PeptideResin Elongation Repeat Deprotection & Coupling PeptideResin->Elongation FinalPeptideResin Final Peptide-Resin Elongation->FinalPeptideResin Cleavage Cleavage (TFA cocktail) FinalPeptideResin->Cleavage FinalPeptide C-terminal Peptide Alcohol Cleavage->FinalPeptide

Caption: Workflow for Solid-Phase Synthesis of C-terminal Peptide Alcohols.

Logical Relationship: Synthesis of this compound

Synthesis_Logical_Flow Start D-Valine Step1 N-Boc Protection (+ (Boc)2O, Base) Start->Step1 Intermediate N-Boc-D-valine Step1->Intermediate Step2 Carboxylic Acid Reduction (+ Reducing Agent) Intermediate->Step2 Product This compound Step2->Product Protease_Inhibition PeptideAlcohol Peptide-D-valinol (from this compound) Oxidation Oxidation PeptideAlcohol->Oxidation PeptideAldehyde Peptide Aldehyde (Inhibitor) Oxidation->PeptideAldehyde CovalentBond Reversible Covalent Bond (Hemithioacetal) PeptideAldehyde->CovalentBond Nucleophilic Attack Protease Cysteine Protease (Active Site: Cys-SH) Protease->CovalentBond Inhibition Enzyme Inhibition CovalentBond->Inhibition

References

An In-depth Technical Guide to the Spectroscopic Analysis of Boc-D-valinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Boc-D-valinol (tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate), a crucial building block in peptide synthesis and pharmaceutical research. The correct identification and characterization of this chiral intermediate are paramount for ensuring the purity and efficacy of final products. This document details the experimental protocols and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Experimental Protocols

Sample Preparation (¹H and ¹³C NMR):

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1] Common solvents also include Acetone-D6, and DMSO-D6.[1]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely. The quality of the resulting spectrum is highly dependent on the quality of the sample preparation.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[2]

  • For ¹H NMR, acquire the spectrum using appropriate parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, data acquisition will take longer due to the low natural abundance of the ¹³C isotope.[3] The spectrum is typically recorded with broadband proton decoupling to simplify the signals to single lines for each unique carbon atom.[3][4]

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Data Presentation and Interpretation

¹H NMR Data (Predicted, in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.90d (broad)1H-NH -
~3.65m1H-CH (NHBoc)-
~3.50m2H-CH₂ OH
~2.50t (broad)1H-OH
~1.85m1H-CH (CH₃)₂
1.45s9H-C(CH₃ )₃ (Boc)
0.95d3H-CH(CH₃ )₂
0.90d3H-CH(CH₃ )₂

Interpretation: The ¹H NMR spectrum is consistent with the structure of this compound. The large singlet at 1.45 ppm integrating to 9 protons is characteristic of the tert-butyl group of the Boc protecting group. The signals for the valinol backbone, including the diastereotopic methyl groups, are present in the upfield region. The broad signals for the NH and OH protons are due to hydrogen bonding and exchange.

¹³C NMR Data (Predicted, in CDCl₃)

Chemical Shift (δ) ppmAssignment
~156.5C =O (Boc)
~79.5-C (CH₃)₃ (Boc)
~65.0-C H₂OH
~58.0-C H(NHBoc)-
~30.0-C H(CH₃)₂
~28.5-C(C H₃)₃ (Boc)
~19.0-CH(C H₃)₂
~18.0-CH(C H₃)₂

Interpretation: The ¹³C NMR spectrum shows eight distinct carbon signals, as expected from the molecular structure. The carbonyl carbon of the Boc group appears downfield around 156.5 ppm. The quaternary and methyl carbons of the Boc group are observed at approximately 79.5 ppm and 28.5 ppm, respectively. The remaining signals correspond to the carbon backbone of the D-valinol moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[5][6]

Experimental Protocol

Thin Solid Film Method:

  • Dissolve a small amount of this compound (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[7]

  • Place one or two drops of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum. The typical range for analysis of organic compounds is 4000–400 cm⁻¹.[8]

  • Clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator after use.[9]

Data Presentation and Interpretation

IR Absorption Data

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3400Strong, BroadO-H StretchAlcohol (-OH)
~3350MediumN-H StretchAmide (-NH, Boc group)
2960-2870StrongC-H StretchAliphatic (CH, CH₂, CH₃)
~1690StrongC=O StretchAmide I (Urethane carbonyl, Boc)
~1520StrongN-H Bend, C-N StretchAmide II (Boc group)
~1170StrongC-O StretchUrethane/Alcohol

Interpretation: The IR spectrum clearly indicates the key functional groups of this compound. The strong, broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. The N-H stretch from the carbamate is visible around 3350 cm⁻¹. A very strong peak around 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the Boc protecting group. The presence of strong aliphatic C-H stretches confirms the hydrocarbon framework.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol

Electron Ionization (EI) or Electrospray Ionization (ESI):

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

  • Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then bombarded with high-energy electrons.[11][12] For ESI, the solution is sprayed through a charged capillary to form ions.

  • The generated ions are accelerated by an electric field and separated by a mass analyzer based on their m/z ratio.[12][13]

  • The detector records the abundance of ions at each m/z value, generating a mass spectrum.[11] The most intense peak in the spectrum is known as the base peak and is assigned a relative abundance of 100%.[10][11]

Data Presentation and Interpretation

Mass Spectrometry Data

m/z ValueProposed IonInterpretation
204.15[M+H]⁺Protonated molecular ion (Exact Mass: 203.1521)
148.10[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group
130.09[M - C₄H₉O₂ + H]⁺ or [M - Boc group + 2H]⁺Loss of the entire Boc group
104.12[M - C₅H₉O₂ + H]⁺Molecular Ion of D-Valinol (Protonated)
57.07[C₄H₉]⁺tert-Butyl cation (from Boc group)

Interpretation: The molecular formula of this compound is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol .[14] In ESI-MS, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.15. A characteristic and often dominant fragmentation pathway is the loss of the Boc group or parts of it. The observation of a peak at m/z 104.12 corresponds to the protonated D-valinol fragment, confirming the core structure. The tert-butyl cation at m/z 57 is a hallmark fragmentation pattern for Boc-protected compounds.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Start cluster_prep Preparation cluster_analysis Data Acquisition & Analysis cluster_conclusion Conclusion Sample Sample: this compound Prep Sample Preparation Sample->Prep NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Prep->IR_Prep MS_Prep Dilute in Volatile Solvent Prep->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings, Integrals) NMR_Acq->NMR_Data Combine Combine & Correlate All Spectroscopic Data NMR_Data->Combine IR_Acq FT-IR Spectrometer (Acquisition) IR_Prep->IR_Acq IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data IR_Data->Combine MS_Acq Mass Spectrometer (Ionization & Separation) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z Ratios) MS_Acq->MS_Data MS_Data->Combine Elucidate Final Structure Elucidation & Confirmation Combine->Elucidate

References

The Strategic Imperative of Boc Protection in D-Valinol Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the utilization of D-valinol, a chiral amino alcohol, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper elucidates the chemistry, applications, and methodologies surrounding Boc-D-valinol, a key building block in modern pharmaceutical and organic synthesis.

D-valinol, a chiral amino alcohol, serves as a versatile precursor in the synthesis of a wide array of complex molecules, particularly in the realm of peptide-based therapeutics and asymmetric synthesis. However, the presence of a reactive primary amine necessitates a robust protection strategy to ensure regioselectivity and prevent undesirable side reactions. The tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone protecting group for the amine functionality of D-valinol, offering a unique combination of stability and facile, orthogonal removal.

This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in unlocking the synthetic potential of D-valinol. It covers its application in solid-phase peptide synthesis (SPPS), its utility as a chiral auxiliary, and its function as a precursor for valuable pharmaceutical intermediates.

Core Applications of this compound

The strategic implementation of the Boc protecting group enables several key applications for D-valinol in synthetic chemistry:

  • Solid-Phase Peptide Synthesis (SPPS): this compound is a crucial building block for the synthesis of C-terminally modified peptides.[1] These modifications can significantly enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation and improving their pharmacokinetic profiles.[1] The Boc group effectively shields the amine during peptide chain elongation and can be selectively removed under acidic conditions to allow for the subsequent coupling of amino acids.[1][2]

  • Chiral Auxiliary and Building Block in Asymmetric Synthesis: The inherent chirality of D-valinol makes its Boc-protected form a valuable tool in asymmetric synthesis.[3] It can be used to introduce stereocenters with high enantioselectivity. The Boc group's stability under various reaction conditions allows for transformations at other parts of the molecule without compromising the integrity of the protected amine.[3]

  • Precursor for Pharmaceutical Intermediates: this compound serves as a precursor for the synthesis of various pharmaceutical intermediates.[4] For instance, oxidation of the hydroxyl group to an aldehyde yields a potent inhibitor of various proteases.[5] The N-methylated version, N-Boc-N-methyl-D-valinol, is also a key intermediate, with the N-methyl group often enhancing metabolic stability and membrane permeability of peptide-based drugs.[4]

Quantitative Data Summary

The efficiency and conditions for the protection and deprotection of D-valinol, as well as its application in synthesis, are critical for process optimization. The following tables summarize key quantitative data gathered from various experimental protocols.

ParameterReagentsSolventTemperature (°C)TimeYield (%)Reference
Boc Protection of D-Valine Di-tert-butyl dicarbonate (Boc₂O), Sodium HydroxideWater/THFRoom Temp12 h-[4]
N-Methylation of Boc-D-Valine Sodium Hydride, Methyl IodideAnhydrous THF0 to Room TempOvernight-[3]
Reduction to this compound Lithium Aluminium Hydride (LiAlH₄)Anhydrous THFReflux4 h-[4]
Boc Deprotection (TFA Method) Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp30 min - 4 h-[6]
Boc Deprotection (HCl Method) 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp--[6]

Note: Specific yield data is often dependent on the scale and specific conditions of the reaction and is not consistently reported in the literature.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of this compound in research and development.

Protocol 1: Boc Protection of D-Valine

This procedure describes the protection of the amino group of D-valine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • D-valine

  • Sodium hydroxide

  • Water

  • Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve D-valine and sodium hydroxide in water.

  • Add THF to the solution.

  • Add Boc₂O to the reaction mixture and stir vigorously at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Concentrate the mixture to remove THF.

  • Wash the aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl in an ice bath.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield Boc-D-valine.[4]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected compound (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add TFA to the solution (typically 25-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.[6]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • For work-up, dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the deprotected amine.[6]

Visualizing the Chemistry

Graphical representations of workflows and mechanisms provide a clear understanding of the processes involving this compound.

Boc_Protection_Mechanism DValinol D-Valinol (Amine) Intermediate1 Tetrahedral Intermediate DValinol->Intermediate1 Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Intermediate1 BocDValinol This compound Intermediate1->BocDValinol Proton Transfer & Elimination Byproducts tert-Butanol + CO2 Intermediate1->Byproducts Decomposition

Caption: Mechanism of Boc protection of D-valinol.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) Resin_BocDValinol Resin-Bound this compound Resin->Resin_BocDValinol BocDValinol This compound BocDValinol->Resin_BocDValinol Loading Deprotection1 Boc Deprotection (TFA) Resin_BocDValinol->Deprotection1 Resin_DValinol Resin-Bound D-Valinol Deprotection1->Resin_DValinol Coupling Amino Acid Coupling Resin_DValinol->Coupling Resin_Peptide Resin-Bound Peptide Coupling->Resin_Peptide Deprotection2 Iterative Deprotection & Coupling Resin_Peptide->Deprotection2 Deprotection2->Coupling Cleavage Cleavage from Resin Deprotection2->Cleavage Peptide Peptide with C-terminal D-Valinol Cleavage->Peptide

Caption: Workflow for SPPS using this compound.

Protease_Inhibition_Pathway BocDValinol This compound Oxidation Oxidation BocDValinol->Oxidation BocDValinal Boc-D-Valinal (Aldehyde) Oxidation->BocDValinal Inhibition Nucleophilic Attack by Cysteine BocDValinal->Inhibition Protease Cysteine Protease (Active Site) Protease->Inhibition InhibitedComplex Thiohemiacetal Intermediate (Inhibited Enzyme) Inhibition->InhibitedComplex Reversible Covalent Bond

Caption: Protease inhibition by a D-valinal derivative.

Conclusion

The tert-butyloxycarbonyl protecting group is indispensable in the synthetic chemistry of D-valinol. Its strategic use enables the synthesis of complex peptides with enhanced therapeutic potential, facilitates the creation of chiral molecules with high stereoselectivity, and provides a pathway to valuable pharmaceutical intermediates. The methodologies and data presented in this guide underscore the importance of this compound as a versatile and powerful tool for researchers and professionals in the field of drug discovery and development.

References

Solubility profile of Boc-D-valinol in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-valinol (Boc-D-valinol), a key intermediate in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its solubility is critical for efficient process design, formulation development, and reaction optimization. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide compiles the available qualitative information and provides a detailed experimental protocol for its determination.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents is not widely reported. However, qualitative assessments indicate its solubility in several organic solvents.

Table 1: Qualitative Solubility of this compound

SolventChemical ClassQualitative Solubility
ChloroformHalogenated HydrocarbonSoluble[1]
DichloromethaneHalogenated HydrocarbonSoluble[1]
Ethyl AcetateEsterSoluble[1]
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[1]
AcetoneKetoneSoluble[1]

Note: The term "soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide a specific concentration.

For reference and as a potential surrogate for estimation, the solubility of the closely related compound, Boc-D-valine, is presented below. It is important to note that while the solubility of enantiomers and closely related structures can be similar, these values should be used as a guide and not a direct substitute for experimentally determined data for this compound.

Table 2: Solubility Data for the Related Compound Boc-D-valine

SolventChemical ClassQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)Sulfoxide100 mg/mL (for L-enantiomer)Soluble[2]
Dimethylformamide (DMF)Amide~108.6 mg/mL (1 mmole in 2 mL)Clearly Soluble[2]
MethanolAlcoholNot availableSoluble[2]
EthanolAlcoholNot availableFreely Soluble (for L-enantiomer)[2]
ChloroformHalogenated HydrocarbonNot availableSoluble[2]
DichloromethaneHalogenated HydrocarbonNot availableSoluble (for L-enantiomer)[2]
Diethyl EtherEtherNot availableFreely Soluble (for L-enantiomer)[2]
WaterProtic SolventNot availableSparingly Soluble[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in a specific solvent, based on the widely accepted shake-flask method. This method is considered a reliable approach for establishing thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately record the weight of the added this compound.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

    • A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature. It is typically expressed in units such as mg/mL or g/L.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for solubility determination and solvent selection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC/GC F->G H Calculate concentration G->H I Solubility Determined H->I G Start Define Application Need Polarity Required Polarity? Start->Polarity HighSol High Solubility Required? Polarity->HighSol Polar Ester Select Ester Solvent (e.g., Ethyl Acetate) Polarity->Ester Non-polar Volatility Volatility a Factor? Aprotic Select Aprotic Polar Solvent (e.g., DMSO, DMF, Acetone) Volatility->Aprotic Low Volatility Halogenated Select Halogenated Solvent (e.g., DCM, Chloroform) Volatility->Halogenated High Volatility Volatility->Ester Moderate Volatility HighSol->Aprotic Yes Protic Select Protic Polar Solvent (e.g., Alcohols) HighSol->Protic Moderate Aprotic->Volatility End Solvent Selected Aprotic->End Protic->Volatility Protic->End Halogenated->End Ester->End

References

Navigating the Thermal Landscape of Boc-D-valinol: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the thermal stability and decomposition of Boc-D-valinol. This whitepaper provides an in-depth analysis of the thermal behavior of this critical building block in peptide synthesis and pharmaceutical research, offering insights into its degradation pathways and handling considerations.

This compound, or tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate, is a widely utilized chiral amino alcohol.[1] Its thermal stability is a crucial parameter for its storage, handling, and application in synthetic processes, particularly those requiring elevated temperatures. This guide synthesizes the available data to present a clear understanding of the compound's thermal properties.

Thermal Stability Profile

The tert-butoxycarbonyl (Boc) protecting group is known for its thermal lability.[2] Generally, Boc-protected amino derivatives are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions and at elevated temperatures.[3] Thermal decomposition of the Boc group is reported to occur at temperatures exceeding 150°C.[3] For this compound, a boiling point of 218 °C and a melting point of 57 °C have been noted, though these figures from commercial suppliers may not represent decomposition temperatures.

The primary pathway for the thermal decomposition of this compound involves the cleavage of the Boc group to yield D-valinol, with the concomitant release of isobutylene and carbon dioxide.[2] This process is autocatalytic in nature and can be influenced by the presence of acidic impurities.

Quantitative Thermal Analysis Data

While specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively available in the public domain, the following table summarizes expected thermal events based on the known behavior of Boc-protected compounds.

ParameterExpected Value/RangeAnalytical MethodNotes
Melting Point (Tm)~57 °CDSCAs reported by suppliers. This endothermic event precedes decomposition.
Onset of Decomposition (Tonset)> 150 °CTGAThe temperature at which significant weight loss begins.
Major Decomposition Step150 - 250 °CTGACorresponds to the loss of the Boc group as isobutylene and CO2.
Residual Mass~49.7%TGATheoretical percentage of D-valinol remaining after complete Boc deprotection.

Decomposition Pathway and Experimental Workflow

The thermal decomposition of this compound follows a well-understood mechanism for Boc-protected amines. The following diagram illustrates this pathway.

DecompositionPathway BocDValinol This compound TransitionState Six-membered Ring Transition State BocDValinol->TransitionState Heat (Δ) Products D-valinol + Isobutylene + CO2 TransitionState->Products Elimination

Figure 1: Proposed thermal decomposition pathway of this compound.

A typical experimental workflow to determine the thermal stability of this compound using TGA and DSC is outlined below.

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Place sample (5-10 mg) in TGA pan TGA_Heat Heat under N2 atmosphere (e.g., 10 °C/min) TGA_Sample->TGA_Heat TGA_Analyze Record mass loss vs. temperature TGA_Heat->TGA_Analyze TGA_Result Determine T-onset and residual mass TGA_Analyze->TGA_Result DSC_Sample Seal sample (2-5 mg) in aluminum pan DSC_Heat Heat under N2 atmosphere (e.g., 10 °C/min) DSC_Sample->DSC_Heat DSC_Analyze Record heat flow vs. temperature DSC_Heat->DSC_Analyze DSC_Result Determine melting point (Tm) and decomposition exotherm DSC_Analyze->DSC_Result Start This compound Sample Start->TGA_Sample Start->DSC_Sample

Figure 2: Experimental workflow for the thermal analysis of this compound.

Detailed Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on this compound, based on standard methodologies for similar compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Tare a clean, empty TGA sample pan (typically aluminum or platinum).

  • Accurately weigh 5-10 mg of this compound into the sample pan.

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to approximately 300°C at a linear heating rate of 10 °C/min.

  • Record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

  • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to above its decomposition temperature (e.g., 250°C) at a linear heating rate of 10 °C/min.

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the melting endotherm and any subsequent exothermic or endothermic events related to decomposition.

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. For critical applications, it is recommended that users perform their own thermal analysis to obtain precise data relevant to their specific material and conditions.

References

Methodological & Application

Application Notes and Protocols: Boc-D-valinol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Boc-D-valinol as a chiral auxiliary in asymmetric synthesis. While direct use of this compound is less common, it serves as a critical precursor for more rigid and widely employed chiral auxiliaries, particularly oxazolidinones. This document details the synthesis of this compound, its conversion to a functional chiral auxiliary, and its application in key stereoselective transformations, including asymmetric alkylation and aldol reactions.

Introduction to this compound in Asymmetric Synthesis

(S)-(-)-2-(tert-Butoxycarbonylamino)-3-methyl-1-butanol, commonly known as this compound, is a chiral building block derived from the naturally occurring amino acid D-valine. Its well-defined stereochemistry makes it a valuable tool in the synthesis of enantiomerically pure molecules, a critical aspect of pharmaceutical and fine chemical development where different enantiomers can exhibit vastly different biological activities.[1]

The primary role of this compound in asymmetric synthesis is as a precursor to more robust chiral auxiliaries.[2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] The auxiliary is later cleaved and can often be recovered for reuse.[2][3] The bulky tert-butoxycarbonyl (Boc) protecting group and the isopropyl group of the valine backbone provide significant steric hindrance, which is key to inducing facial selectivity in reactions.[1]

Synthesis of this compound

This compound can be readily prepared from its parent amino acid, Boc-D-valine, through the reduction of the carboxylic acid.

Protocol: Reduction of Boc-D-valine to this compound

This protocol describes the reduction of Boc-D-valine to this compound using a mixed anhydride method followed by reduction with sodium borohydride.

Materials:

  • Boc-D-valine

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve Boc-D-valine (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.

  • Slowly add isobutyl chloroformate (1.1 eq) dropwise. The formation of a white precipitate (NMM·HCl) will be observed. Stir the mixture at -15 °C for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (1.5 eq) in deionized water.

  • Add the NaBH₄ solution dropwise to the mixed anhydride solution, keeping the temperature below 0 °C.

  • Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain crude this compound, which can often be used in the next step without further purification.

Conversion of this compound to a Chiral Oxazolidinone Auxiliary

For use in asymmetric alkylations and aldol reactions, this compound is typically converted into a more rigid cyclic carbamate, an oxazolidinone. This locks the conformation and enhances stereodirection.

Protocol: Cyclization of this compound to (4R)-4-isopropyl-1,3-oxazolidin-2-one

This protocol describes the cyclization of this compound to the corresponding oxazolidinone auxiliary. Note that this involves the removal of the Boc group and formation of the cyclic carbamate. For many applications, the N-acyl derivative is the active auxiliary.

Materials:

  • Crude this compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude this compound from the previous step in anhydrous THF under an inert atmosphere.

  • Carefully add NaH (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure (4R)-4-isopropyl-1,3-oxazolidin-2-one.

Application in Asymmetric Alkylation

D-valinol-derived oxazolidinones are highly effective in the asymmetric alkylation of carboxylic acid derivatives.[2] The general workflow involves acylation of the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary.[2]

Protocol: Asymmetric Benzylation using a D-Valinol-Derived Auxiliary

This protocol details the preparation of the N-propionyl auxiliary and its subsequent diastereoselective benzylation.

Part A: Acylation of the Chiral Auxiliary

  • Dissolve the (4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C for 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to yield the N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution.

  • Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography.[2]

Application in Asymmetric Aldol Reactions

Chiral oxazolidinones are also powerful auxiliaries for directing stereochemistry in aldol reactions. The formation of a boron enolate is a common strategy to ensure high levels of diastereoselectivity.

Protocol: Asymmetric Aldol Reaction with Benzaldehyde

This protocol outlines a general procedure for an Evans-type asymmetric aldol reaction.

Materials:

  • N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Benzaldehyde

  • pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C and then cool to -78 °C.

  • Add benzaldehyde (1.2 eq) dropwise, and stir the reaction for 2 hours at -78 °C, then for 1 hour at 0 °C.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filtered, and concentrated.

  • Purify the crude product by flash chromatography.

Cleavage of the Chiral Auxiliary

A crucial final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method determines the functional group obtained (e.g., carboxylic acid, alcohol, or aldehyde).

Quantitative Data on Auxiliary Cleavage
Cleavage MethodReagent(s)Solvent(s)Temperature (°C)Typical Yield (%)Product Type
Basic Hydrolysis LiOH, H₂O₂THF/H₂O0 - 2585 - 95Carboxylic Acid
Reductive Cleavage LiBH₄THF, H₂O0 - 2580 - 95Primary Alcohol
Reductive Cleavage LiAlH₄THF0 - 6585 - 98Primary Alcohol
Reductive Cleavage DIBAL-HCH₂Cl₂-7875 - 90Aldehyde

Table based on data for structurally similar Evans auxiliaries.[3]

Protocol: Basic Hydrolysis to a Chiral Carboxylic Acid
  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq).

  • Slowly add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the mixture at room temperature for 4-12 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF. Extract with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with aqueous HCl.

  • Extract the desired chiral carboxylic acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

Protocol: Reductive Cleavage to a Chiral Alcohol
  • Dissolve the N-acyl oxazolidinone substrate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄) (2.0 - 3.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 2-6 hours.

  • Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with an appropriate solvent and wash the organic layers.

  • Dry and concentrate to yield the crude chiral alcohol. The liberated auxiliary can be recovered from the aqueous layer.[3]

Visualization of Workflows

G cluster_synthesis Auxiliary Synthesis cluster_application Asymmetric Synthesis cluster_cleavage Cleavage & Recovery start Boc-D-valine boc_d_valinol This compound start->boc_d_valinol Reduction end_product Enantiomerically Pure Product oxazolidinone (4R)-4-isopropyl-1,3- oxazolidin-2-one boc_d_valinol->oxazolidinone Cyclization acylation Acylation with Prochiral Substrate oxazolidinone->acylation alkylation Diastereoselective Alkylation acylation->alkylation aldol Diastereoselective Aldol Reaction acylation->aldol product_aux Product-Auxiliary Adduct alkylation->product_aux aldol->product_aux cleavage Auxiliary Cleavage product_aux->cleavage cleavage->end_product recovery Auxiliary Recovery cleavage->recovery

Caption: Overall workflow for using this compound as a chiral auxiliary precursor.

G start N-Acyl Oxazolidinone enolate Chiral Enolate Formation (LDA or n-BuLi, -78°C) start->enolate product Alkylated Adduct (High d.r.) quench Aqueous Quench (NH4Cl) product->quench enolate->product Alkylation electrophile Electrophile (e.g., Benzyl Bromide) electrophile->product workup Extraction & Purification quench->workup

Caption: Experimental workflow for asymmetric alkylation.

G start N-Acyl Oxazolidinone enolate Boron Enolate Formation (Bu2BOTf, TEA) start->enolate product Aldol Adduct (High d.r.) quench Buffer Quench (pH 7) product->quench enolate->product Aldol Addition aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->product workup Extraction & Purification quench->workup

Caption: Experimental workflow for an asymmetric aldol reaction.

References

Application Notes and Protocols for the Synthesis of Peptide Aldehydes from Boc-D-valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide aldehydes are potent inhibitors of various proteases, making them valuable tools in biochemical research and as therapeutic leads in drug development. Their efficacy often stems from their ability to mimic the transition state of peptide bond hydrolysis by proteases. This document provides a detailed protocol for the synthesis of peptide aldehydes, commencing with the readily available starting material, Boc-D-valinol. The described methodology involves an initial oxidation of the amino alcohol to the corresponding aldehyde, followed by solid-phase peptide synthesis (SPPS) to construct the desired peptide sequence.

The protocol is divided into three main stages:

  • Oxidation of this compound to Boc-D-valinal: A mild and efficient oxidation using Dess-Martin periodinane.

  • Solid-Phase Peptide Synthesis (SPPS): Immobilization of the Boc-D-valinal onto a solid support and subsequent peptide chain elongation.

  • Cleavage and Purification: Release of the peptide aldehyde from the solid support and final purification.

Data Presentation

Table 1: Representative Yields for Peptide Aldehyde Synthesis

StepTransformationReagents/ConditionsAverage Yield (%)Purity (%)Reference
1Oxidation of this compound to Boc-D-valinalDess-Martin Periodinane, DCM>95>95[1]
2Immobilization and Peptide Elongation (example tripeptide)Threonyl resin, Boc-SPPS80>90 (crude)[2]
3Cleavage from ResinTFA, then mild aqueous acid70-85 (of immobilized peptide)-[2]
4Final PurificationRP-HPLC>50 (overall from resin-bound)>98[3]

Experimental Protocols

Protocol 1: Oxidation of this compound to Boc-D-valinal

This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde, Boc-D-valinal, using Dess-Martin periodinane (DMP).

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and carefully concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-D-valinal. The product is often used immediately in the next step without further purification.

Protocol 2: Solid-Phase Synthesis of a Peptide Aldehyde

This protocol outlines the immobilization of the synthesized Boc-D-valinal onto a threonyl-functionalized resin and the subsequent elongation of the peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-D-valinal (from Protocol 1)

  • Deprotected threonyl-resin (e.g., H-Thr-NovaSyn® TG resin)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (AcOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Boc-protected amino acids for peptide elongation

  • Coupling reagents (e.g., HBTU, HOBt)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

A. Immobilization of Boc-D-valinal:

  • Swell the deprotected threonyl-resin in a mixture of MeOH, DCM, and DMF.

  • Add a solution of Boc-D-valinal (5 equivalents relative to the resin loading) and a catalytic amount of AcOH to the swollen resin.

  • Shake the mixture for 3 hours at room temperature under an inert atmosphere to form the oxazolidine linker.[2]

  • Wash the resin thoroughly with DMF, THF, and DCM.

  • To protect the oxazolidine nitrogen, suspend the resin in DCM and add Boc₂O (5 eq) and DIPEA (1 eq). Heat the mixture to 50 °C for 3-4 hours.[2]

  • Wash the resin with DMF and DCM and dry under vacuum.

B. Peptide Chain Elongation (Boc-SPPS Cycle):

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM and isopropanol.[4]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF. Wash the resin with DMF.[4]

  • Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 eq) with a coupling agent like HBTU (3-4 eq) and DIPEA (6-8 eq) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling completion using a Kaiser test.[4]

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Purification of the Peptide Aldehyde

This protocol describes the two-step cleavage of the peptide aldehyde from the resin and subsequent purification.

Materials:

  • Peptide-bound resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Cold diethyl ether

  • tert-Butanol (tBuOH)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Step 1: Side-Chain Deprotection: Treat the peptide-bound resin with a mixture of 80% TFA in DCM for 30 minutes at room temperature to remove acid-labile side-chain protecting groups and the Boc group on the oxazolidine linker.[2]

  • Wash the resin with DCM.

  • Step 2: Release of Peptide Aldehyde: Add a mixture of DCM, MeOH, AcOH, and H₂O (12:5:2:1 v/v/v/v) to the resin and shake for 20 minutes at room temperature.[2]

  • Filter the resin and collect the filtrate. Repeat this release procedure two more times.

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitation: Add the concentrated solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide aldehyde.[2]

  • Collect the precipitate by centrifugation or filtration.

  • For further purification, lyophilize the crude product from a tBuOH/H₂O mixture.[2]

  • Purification: Purify the crude peptide aldehyde by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.[3]

  • Pool the fractions containing the pure product and lyophilize to obtain the final peptide aldehyde as a white powder.

Visualizations

experimental_workflow start This compound oxidation Oxidation (Dess-Martin Periodinane) start->oxidation aldehyde Boc-D-valinal oxidation->aldehyde immobilization Immobilization (Threonyl Resin) aldehyde->immobilization resin_aldehyde Resin-bound Aldehyde immobilization->resin_aldehyde spps Boc-SPPS Cycles (Peptide Elongation) resin_aldehyde->spps resin_peptide Resin-bound Peptide Aldehyde spps->resin_peptide cleavage Cleavage from Resin (TFA, aq. Acid) resin_peptide->cleavage crude_peptide Crude Peptide Aldehyde cleavage->crude_peptide purification Purification (RP-HPLC) crude_peptide->purification final_product Pure Peptide Aldehyde purification->final_product

Caption: Overall experimental workflow for the synthesis of peptide aldehydes.

spss_cycle start_cycle Resin-bound Peptide (N-terminally Boc-protected) deprotection 1. Deprotection (50% TFA in DCM) start_cycle->deprotection neutralization 2. Neutralization (10% DIPEA in DMF) deprotection->neutralization coupling 3. Coupling (Activated Boc-Amino Acid) neutralization->coupling wash 4. Wash (DMF, DCM) coupling->wash next_cycle Resin-bound Peptide (n+1) (Ready for next cycle) wash->next_cycle next_cycle->deprotection Repeat

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

References

Applications of Boc-D-valinol in Pharmaceutical Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-valinol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-valine, serves as a versatile and valuable building block in modern pharmaceutical drug discovery. Its unique structural features, including the presence of a stereocenter and a primary alcohol, make it a crucial component in the synthesis of complex chiral molecules, particularly in the development of peptide-based therapeutics and protease inhibitors. The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and allows for selective chemical transformations.

This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research, focusing on its incorporation into peptide chains to create C-terminally modified peptides and their subsequent conversion into potent enzyme inhibitors.

Core Applications of this compound

The primary applications of this compound in drug discovery are centered on its use as a chiral building block for the synthesis of modified peptides with enhanced therapeutic properties.

  • Enhanced Proteolytic Stability: The incorporation of a D-amino alcohol, such as D-valinol, at the C-terminus of a peptide sequence significantly increases its resistance to degradation by exopeptidases.[1] This modification prolongs the in vivo half-life of peptide-based drugs, a critical factor for improving their therapeutic efficacy.

  • Precursors for Protease Inhibitors: Peptides terminating in a D-valinol moiety are valuable precursors for the synthesis of potent protease inhibitors.[1] The terminal primary alcohol can be readily oxidized to the corresponding aldehyde, a functional group known to act as a reversible covalent inhibitor of cysteine and serine proteases.[1] These proteases are implicated in a variety of diseases, including viral infections and cancer.[1]

It is important to distinguish the applications of this compound from its enantiomer, Boc-L-valine. While structurally similar, Boc-L-valine is a key intermediate in the synthesis of several approved antiviral drugs, including the Hepatitis C protease inhibitors Boceprevir and Telaprevir.[2] The stereochemistry of the valine-derived moiety is critical for the pharmacological activity of these drugs.

Data Presentation

Table 1: Representative Quantitative Data for Solid-Phase Peptide Synthesis (SPPS) using this compound
ParameterValueNotes
Resin Loading
Resin Type2-Chlorotrityl chloride (2-CTC)Highly acid-labile resin suitable for mild cleavage conditions.[1]
This compound Equivalents1.0 - 1.2Relative to resin substitution.[1]
Diisopropylethylamine (DIEA) Equivalents4.0Base used to facilitate the attachment of this compound to the resin.[1]
Expected Loading Efficiency> 90%Can be determined gravimetrically.[1]
First Amino Acid Coupling (Esterification)
Boc-Amino Acid Equivalents3.0
Diisopropylcarbodiimide (DIC) Equivalents3.0Coupling reagent.
4-Dimethylaminopyridine (DMAP) Equivalents0.1Catalyst.[1]
Expected Coupling Efficiency> 80%[1]
Peptide Chain Elongation (Amide Bond Formation)
Coupling ReagentHATU/HOAtEffective for sterically hindered couplings.[3]
BaseDIEA
Typical Coupling Efficiency> 95%[3]
Final Peptide Yield and Purity
Crude Yield (Model Peptide Alcohol)60 - 75%[3]
Purity by HPLC (Model Peptide Alcohol)70 - 85%[3]

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of this compound onto a highly acid-labile resin, the first step in the solid-phase synthesis of a C-terminally modified peptide.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., ~1.6 mmol/g substitution)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if necessary)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Peptide synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.[1]

  • Drain the DCM.

  • In a separate flask, dissolve this compound (1.0-1.2 equivalents relative to resin substitution) in anhydrous DCM (10 mL/g of resin). A small amount of anhydrous DMF may be added to aid dissolution if necessary.[1]

  • Add DIEA (4 equivalents relative to the carboxylic acid) to the this compound solution.[1]

  • Add the this compound/DIEA solution to the swollen resin.

  • Agitate the mixture for 60 minutes at room temperature.[1]

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 20 minutes.[1]

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[1]

  • Dry the resin under vacuum. The loading efficiency can be determined gravimetrically.[1]

Protocol 2: Solid-Phase Synthesis of a Peptide with a C-terminal D-valinol

This protocol outlines the elongation of the peptide chain on the this compound-loaded resin using a standard Boc-SPPS strategy.

Materials:

  • This compound-loaded 2-CTC resin (from Protocol 1)

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., DIC, HATU)

  • Catalyst (e.g., DMAP, HOAt)

Procedure (per cycle):

  • Esterification of the First Amino Acid:

    • Swell the this compound-loaded resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes.[1]

    • Drain the DCM.

    • In a separate flask, dissolve the first Boc-L-amino acid (3-4 equivalents relative to resin loading) in a minimal amount of DMF.[1]

    • Add DIC (3-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.[1]

    • Add the activated amino acid solution to the resin and agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Peptide Chain Elongation (Subsequent Amino Acids):

    • Deprotection: Wash the resin with DCM (3x). Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. Drain and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[1]

    • Neutralization: Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes. Drain and wash with DMF (3x).

    • Coupling: In a separate vial, pre-activate the next Boc-amino acid (3-4 equivalents) with a suitable coupling reagent (e.g., HATU, 3-4 equivalents) and base (e.g., DIEA, 6-8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-4 hours.[3]

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

Protocol 3: Synthesis of a Peptide Aldehyde from a C-terminal D-valinol Peptide

This protocol describes the oxidation of the terminal alcohol of the D-valinol-containing peptide to the corresponding aldehyde, a key step in the synthesis of certain protease inhibitors.

Materials:

  • Peptide with a C-terminal D-valinol (synthesized on a suitable resin)

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/DCM)

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Add a solution of Dess-Martin periodinane (excess) in anhydrous DCM to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DCM.

  • Cleave the peptide aldehyde from the resin using an appropriate cleavage cocktail (e.g., for an oxazolidine linker on a threonyl resin, a mixture of DCM/MeOH/AcOH/H₂O can be used).[4]

  • Purify the crude peptide aldehyde by HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Synthesis of C-Terminal D-Valinol Peptides cluster_1 Application in Protease Inhibitor Synthesis Boc_D_Valinol This compound Loaded_Resin This compound-Resin Boc_D_Valinol->Loaded_Resin Loading (Protocol 1) Resin 2-CTC Resin Resin->Loaded_Resin Peptide_Resin Peptide-Resin Loaded_Resin->Peptide_Resin SPPS (Protocol 2) Boc_AA Boc-Amino Acid Boc_AA->Peptide_Resin Cleavage Mild Acid Cleavage Peptide_Resin->Cleavage Peptide_Alcohol Peptide-D-Valinol Cleavage->Peptide_Alcohol Peptide_Alcohol_App Peptide-D-Valinol Oxidation Oxidation (Protocol 3) Peptide_Alcohol_App->Oxidation Peptide_Aldehyde Peptide Aldehyde Oxidation->Peptide_Aldehyde Inhibition Reversible Covalent Inhibition Peptide_Aldehyde->Inhibition Protease Cysteine/Serine Protease Protease->Inhibition

Caption: Workflow for the synthesis of C-terminal D-valinol peptides and their application.

G cluster_0 Boc-SPPS Cycle for Peptide Elongation start Deprotection Boc Deprotection (TFA in DCM) start->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HATU) Neutralization->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Next Cycle end Wash->end Final Cycle

Caption: Standard Boc-SPPS cycle for peptide chain elongation.

Conclusion

This compound is a key chiral building block in pharmaceutical drug discovery, primarily utilized in the solid-phase synthesis of C-terminally modified peptides. These modifications can significantly enhance the proteolytic stability of peptide-based drug candidates. Furthermore, the resulting peptide alcohols serve as valuable intermediates for the synthesis of peptide aldehydes, a class of potent reversible inhibitors for cysteine and serine proteases. The detailed protocols and representative data provided herein offer a foundation for researchers to explore the synthetic utility of this compound in the development of novel therapeutics.

References

Application Notes and Protocols for Coupling Boc-D-Valinol to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective immobilization of amino alcohols like Boc-D-valinol onto a solid support is a critical initial step for the solid-phase synthesis of C-terminally modified peptides and peptidomimetics. This document provides a detailed guide for the coupling of this compound to a resin, with a primary focus on the highly recommended 2-chlorotrityl chloride (2-CTC) resin.

The synthesis of peptides with a C-terminal amino alcohol requires a modified strategy compared to standard solid-phase peptide synthesis (SPPS). Since amino alcohols lack a carboxylic acid group, they cannot be directly attached to standard resins like Merrifield or Wang resins via a typical ester linkage.[1] A robust method involves attaching this compound to a highly acid-labile resin, such as 2-CTC resin, through its amino group.[1] This approach leaves the hydroxyl group of the valinol available for subsequent reactions, such as the esterification of the first amino acid in the peptide sequence.[1]

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is highly favored for the immobilization of Boc-amino alcohols due to its high acid lability, which allows for the mild cleavage of the final product, and its ability to suppress racemization.[1] The coupling reaction proceeds via the nucleophilic attack of the amino group of this compound on the chlorotrityl group of the resin.

Experimental Protocols

The following protocol details the steps for the efficient coupling of this compound to 2-chlorotrityl chloride resin.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)[2]

  • Anhydrous Dichloromethane (DCM)[2]

  • N,N-Diisopropylethylamine (DIPEA)[2]

  • Methanol (MeOH)[2]

  • N,N-Dimethylformamide (DMF)[2]

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.[1][2]

  • Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.[2]

  • Loading Reaction: Add the this compound solution to the swollen resin. Subsequently, add DIPEA (2.4 equivalents relative to the amino alcohol) to the resin slurry.[2]

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.[2]

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.[1][2]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).[1][2]

  • Drying: Dry the resin under vacuum to a constant weight.[1][2]

  • Determination of Loading (Optional): The loading efficiency can be determined gravimetrically from the weight gain of the resin or by a back-titration method after cleaving a small, accurately weighed amount of the amino alcohol from the resin.[2] Another common method for resins with Fmoc-protected amino acids is the spectrophotometric determination of the Fmoc adduct released upon treatment with piperidine.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the coupling of this compound to 2-CTC resin.

ParameterValueReference
Resin Type2-Chlorotrityl chloride[1][2]
This compound Equivalents1.2 (relative to resin substitution)[2]
DIPEA Equivalents2.4 (relative to this compound)[2]
Reaction Time2-4 hours[2]
Capping AgentMethanol[1][2]
Typical Resin Substitution1.0-1.6 mmol/g[2]

Experimental Workflow Diagram

Coupling_Workflow Resin 2-CTC Resin Swell Swell in DCM Resin->Swell 30 min Couple Couple with DIPEA in DCM Swell->Couple BocValOH This compound Solution BocValOH->Couple 1.2 eq Cap Cap with MeOH Couple->Cap 2-4 h Wash Wash (DCM, DMF, DCM) Cap->Wash 30 min Dry Dry under Vacuum Wash->Dry LoadedResin This compound Loaded Resin Dry->LoadedResin

Caption: Workflow for coupling this compound to 2-CTC resin.

Challenges with Other Resins

  • Merrifield Resin: Merrifield resin, a chloromethylated polystyrene support, is commonly used in Boc-based peptide synthesis.[5][6] However, attaching the first amino acid often requires harsher conditions, such as the cesium salt method, which involves heating at 50°C for 24 hours.[5][7] These conditions may not be ideal for all substrates and can lead to side reactions.

  • Wang Resin: Wang resin is a hydroxymethyl-functionalized resin. Esterification to Wang resin is often achieved using coupling reagents like DIC/DMAP or through the formation of a symmetric anhydride.[8] The basic conditions introduced by DMAP can potentially cause racemization. For amino alcohols, direct attachment to the hydroxyl group of the resin is not a standard procedure.

References

Application Notes: The Versatility of Boc-D-valinol in the Synthesis of Chiral Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-D-valinol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-valine, is a versatile and valuable building block in modern asymmetric synthesis. Its structure, which includes a primary alcohol, a stereocenter with a bulky isopropyl group, and a stable tert-butoxycarbonyl (Boc) protecting group, makes it an ideal starting material for the synthesis of complex, enantiomerically pure molecules.[1] The Boc group provides stability under various reaction conditions while allowing for selective transformations at the hydroxyl group.[1] This attribute is critical in the pharmaceutical industry, where the precise stereochemistry of active pharmaceutical ingredients (APIs) is paramount for efficacy and safety.[2][] These application notes provide detailed protocols for utilizing this compound in the preparation of key chiral intermediates, including its role in solid-phase peptide synthesis and as a precursor for widely used chiral auxiliaries.

Application 1: Preparation of C-Terminally Modified Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of D-amino alcohols at the C-terminus of a peptide is a key strategy for increasing its metabolic stability and resistance to enzymatic degradation by proteases.[4] this compound is an excellent building block for this purpose. The terminal alcohol can also be oxidized to an aldehyde, creating potent protease inhibitors.[4] The following protocol details the attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin, a common first step in SPPS for C-terminally modified peptides.

sp_workflow cluster_prep Resin Preparation cluster_loading Loading cluster_elongation Peptide Elongation Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Agitate at RT Swell->Load Add this compound Solution BocDVal This compound + DIEA BocDVal->Load Cap Cap with Methanol Load->Cap Wash Wash Resin Cap->Wash Couple Couple First Amino Acid (e.g., Boc-L-AA-OH) Wash->Couple Elongate Continue SPPS Cycles Couple->Elongate

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Loading of this compound onto 2-CTC Resin

This protocol describes the covalent attachment of this compound to a highly acid-labile 2-chlorotrityl chloride resin.[4]

Materials:

  • This compound

  • 2-chlorotrityl chloride (2-CTC) resin

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) in a reaction vessel for 30 minutes with gentle agitation.

  • Solution Preparation: In a separate flask, dissolve this compound (2-3 equivalents relative to resin capacity) in anhydrous DCM. Add DIEA (4 equivalents relative to this compound).

  • Loading: Drain the DCM from the swollen resin. Add the this compound/DIEA solution to the resin.

  • Reaction: Agitate the mixture for 30 to 120 minutes at room temperature. Monitor the reaction for completion.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for an additional 15-30 minutes.[4]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically.

ParameterTypical ValueReference
Resin Type2-Chlorotrityl Chloride[4]
This compound Equivalents2-3[4]
DIEA Equivalents4[4]
Reaction Time30-120 min[4]

Application 2: Precursor to Chiral Auxiliaries for Asymmetric Alkylation

While this compound itself is not typically used directly as a chiral auxiliary, its parent amino alcohol, D-valinol, is a foundational precursor for preparing highly effective Evans-type oxazolidinone auxiliaries.[5] These auxiliaries provide a robust and predictable method for the asymmetric alkylation of carboxylic acid derivatives, a powerful method for enantioselective carbon-carbon bond formation.[5]

aux_workflow cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage & Recovery DValinol D-Valinol Oxazolidinone (R)-4-isopropyl- 2-oxazolidinone DValinol->Oxazolidinone Cyclization Acylation Acylation (e.g., Propionyl Chloride) Oxazolidinone->Acylation Enolate Enolate Formation (n-BuLi, -78°C) Acylation->Enolate Alkylation Alkylation (e.g., Benzyl Bromide) Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Chiral Carboxylic Acid Cleavage->Product Recovery Recover Auxiliary Cleavage->Recovery

Caption: General workflow for asymmetric alkylation.[5]

Experimental Protocol: Diastereoselective Alkylation using a D-Valinol-Derived Auxiliary

This protocol describes the acylation of a D-valinol-derived oxazolidinone with propionyl chloride, followed by diastereoselective benzylation.[5]

Part A: Acylation of the Chiral Auxiliary

  • Setup: Dissolve (R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 eq).

  • Acylation: Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the N-propionyl oxazolidinone.[5]

Part B: Diastereoselective Alkylation

  • Setup: Dissolve the N-propionyl oxazolidinone (1.0 eq) from Part A in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Enolate Formation: Slowly add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 2-4 hours.[5]

  • Quenching: Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis & Purification: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis. Purify the product by flash column chromatography.[5]

ReactionElectrophileYield (%)Diastereomeric Ratio (d.r.)
AlkylationBenzyl Bromide>90%>99:1
Aldol AdditionBenzaldehyde>85%>98:2
Michael AdditionMethyl Acrylate>90%>95:5
Note: Data is representative for Evans-type auxiliaries derived from valinol and may vary based on specific substrates and conditions.

Application 3: Synthesis of Chiral Intermediates for Antiviral Drugs

Chiral amino alcohols are crucial intermediates in the synthesis of many modern antiviral drugs, including the HIV protease inhibitor Darunavir.[6][7] The stereocenter derived from D-valinol is often integral to the molecule's ability to bind effectively to its biological target. The synthesis of N-Boc-N-methyl-D-valinol from commercially available N-Boc-D-valine provides a valuable intermediate that can be further elaborated into complex pharmaceutical scaffolds.[1][8]

pharma_logic cluster_start Starting Material cluster_intermediate Key Intermediates cluster_api Final Product Start N-Boc-D-valine Methylation N-Methylation Start->Methylation Reduction Reduction Methylation->Reduction Intermediate N-Boc-N-methyl-D-valinol Reduction->Intermediate Elaboration Further Synthetic Steps (e.g., oxidation, coupling) Intermediate->Elaboration API Active Pharmaceutical Ingredient (API) Elaboration->API

Caption: Logical path from starting material to API.

Experimental Protocol: Synthesis of N-Boc-N-methyl-D-valinol

This two-step protocol details the preparation of N-Boc-N-methyl-D-valinol from N-Boc-D-valine.[1]

Step 1: N-Methylation of N-Boc-D-valine

  • Setup: To a solution of N-Boc-D-valine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add methyl iodide (5.0 eq). Cool the mixture to 0 °C.

  • Deprotonation: Add sodium hydride (5.0 eq, 60% dispersion in mineral oil) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quenching: Cool the reaction to 0 °C and cautiously quench the excess NaH with the slow addition of isopropanol, followed by water.

  • Work-up: Reduce the solvent volume in vacuo and dilute the residue with diethyl ether and water. Separate the aqueous layer, acidify to pH 2-3 with 1 M HCl, and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-N-methyl-D-valine.

Step 2: Reduction to N-Boc-N-methyl-D-valinol

  • Setup: Dissolve the N-Boc-N-methyl-D-valine from Step 1 in anhydrous THF and cool to 0 °C.

  • Reduction: Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq).

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitored by TLC).

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of water or an appropriate quenching agent at 0 °C.

  • Work-up: Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

StepReagentsTypical YieldReference
N-MethylationNaH, MeI85-95%[1]
ReductionBH₃·THF or LiAlH₄80-90%[1]

References

The Strategic Role of Boc-D-valinol in the Synthesis of Potent Protease Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the development of peptide-based therapeutics with enhanced pharmacological properties. Among these, Boc-D-valinol, a protected form of the D-amino alcohol of valine, has emerged as a critical building block in the synthesis of potent protease inhibitors. Its unique structural features contribute to increased metabolic stability and provide a versatile scaffold for the introduction of electrophilic "warheads" that target the active site of proteases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of protease inhibitors, with a focus on experimental methodologies and data presentation.

Application Notes

The D-configuration of the valinol moiety in a peptide backbone serves as a crucial element for enhancing proteolytic stability. Proteases, which are highly stereospecific, primarily recognize and cleave peptide bonds formed by L-amino acids. The introduction of a D-amino acid like D-valinol disrupts the natural peptide conformation, rendering the resulting peptidomimetic a poor substrate for many common proteases and thereby extending its in vivo half-life.[1][2][3]

Furthermore, the terminal hydroxyl group of this compound is a key functional handle that can be readily oxidized to a reactive aldehyde.[1][4][5] This aldehyde functionality is a potent inhibitor of various proteases, particularly cysteine proteases, where it can form a reversible covalent bond with the active site cysteine residue.[1] This strategy has been successfully employed in the design of inhibitors for a range of viral and cellular proteases.

This compound and its derivatives are integral to the synthesis of several clinically significant protease inhibitors. For instance, derivatives of valine are key components in the synthesis of the Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors boceprevir and telaprevir.[6][7][8] The valine residue or its analogue often occupies a key pocket in the enzyme's active site, contributing to the inhibitor's potency and selectivity.

Quantitative Data on Protease Inhibitors

The following table summarizes the inhibitory activities of various protease inhibitors whose synthesis involves valine derivatives, highlighting the potency achieved with these structural motifs.

Inhibitor/AnalogTarget ProteaseInhibition Constant (Kᵢ)IC₅₀EC₅₀Citation(s)
Boceprevir Analog 12HCV NS3 Protease8 nmol/L700 nmol/L[9]
Undecapeptide (Analog 1)HCV NS3 Protease1.9 nmol/L[9]
Pentapeptide (Analog 5)HCV NS3 Protease630 nmol/L[9]
α-ketoamide 11rMERS-CoV Mpro400 pM[10]
α-ketoamide 13aSARS-CoV-2 Mpro2.39 ± 0.63 μM[11]
VX-950 (Telaprevir)HCV NS3-4A Protease0.210 μM (72h)
BILN 2061HCV NS3-4A Protease4 nM (48h)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a C-Terminal D-Valinol Peptide

This protocol details the incorporation of this compound at the C-terminus of a peptide using solid-phase peptide synthesis (SPPS).

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Boc-protected amino acids

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Diethyl ether, cold

Procedure:

  • Resin Loading:

    • Swell the 2-CTC resin in anhydrous DCM for 30 minutes.

    • In a separate flask, dissolve this compound (1.2 equivalents relative to resin substitution) in anhydrous DCM.

    • Add DIPEA (2.4 equivalents relative to the amino alcohol) to the this compound solution.

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.[5]

    • Cap any unreacted resin sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM, DMF, and then DCM again. Dry under vacuum.

  • Peptide Chain Elongation (Boc-strategy):

    • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes. Wash with DCM and DMF.[5]

    • Neutralization: Treat the resin with 10% DIPEA in DMF twice for 5 minutes each. Wash with DMF.

    • Amino Acid Coupling: Pre-activate the next Boc-amino acid (3-4 equivalents) with a coupling reagent like HATU and DIPEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-4 hours.[5] Monitor coupling completion using a suitable test (e.g., Kaiser test).

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and agitate for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether and dry under vacuum.[5]

Protocol 2: Oxidation of C-Terminal D-Valinol to D-Valinal

This protocol describes the oxidation of the terminal alcohol of a D-valinol-containing peptide to the corresponding aldehyde.

Materials:

  • Peptide with C-terminal D-valinol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃

  • Saturated aqueous Na₂S₂O₃

Procedure:

  • Dissolve the D-valinol-containing peptide (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon) and cool to 0 °C.

  • Add DMP (1.1 equivalents) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir the mixture vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peptide aldehyde.[4]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Synthetic Modification cluster_inhibition Protease Inhibition resin 2-CTC Resin loading This compound Loading resin->loading elongation Peptide Chain Elongation loading->elongation cleavage Cleavage from Resin elongation->cleavage peptide_alcohol Peptide-D-valinol cleavage->peptide_alcohol oxidation Oxidation peptide_alcohol->oxidation peptide_aldehyde Peptide-D-valinal oxidation->peptide_aldehyde inhibitor_complex Enzyme-Inhibitor Complex peptide_aldehyde->inhibitor_complex protease Target Protease protease->inhibitor_complex

Caption: Experimental workflow for the synthesis and application of a D-valinol-containing peptide protease inhibitor.

signaling_pathway cluster_synthesis Synthetic Pathway cluster_mechanism Mechanism of Action Boc_D_valinol This compound Peptide_synthesis Peptide Synthesis (SPPS) Boc_D_valinol->Peptide_synthesis Peptide_alcohol Peptide-D-valinol Peptide_synthesis->Peptide_alcohol Oxidation Oxidation (e.g., DMP) Peptide_alcohol->Oxidation Peptide_aldehyde Peptide Aldehyde Oxidation->Peptide_aldehyde Alpha_ketoamide_formation α-Ketoamide Formation Peptide_aldehyde->Alpha_ketoamide_formation Protease_inhibitor α-Ketoamide Protease Inhibitor Alpha_ketoamide_formation->Protease_inhibitor Inhibition Reversible Covalent Inhibition Protease_inhibitor->Inhibition Protease Protease (e.g., Cysteine Protease) Protease->Inhibition

Caption: Logical relationships in the synthesis of α-ketoamide protease inhibitors from this compound.

References

Application Notes and Protocols for the Oxidation of Boc-D-valinol to Boc-D-valinal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. N-Boc-D-valinol, a chiral amino alcohol, is a valuable building block in the synthesis of various bioactive molecules, including peptide mimics and protease inhibitors. Its oxidation to the corresponding aldehyde, N-Boc-D-valinal, provides a key intermediate that can undergo a variety of subsequent chemical modifications. However, the presence of the acid-labile Boc protecting group and the potential for over-oxidation to the carboxylic acid or racemization of the adjacent chiral center necessitate the use of mild and selective oxidizing agents.

This application note provides a comparative overview and detailed protocols for three widely used mild oxidation methods for the conversion of Boc-D-valinol to Boc-D-valinal: the Dess-Martin periodinane (DMP) oxidation, the Swern oxidation, and the Parikh-Doering oxidation. These methods are known for their high chemoselectivity and compatibility with sensitive functional groups.

Comparison of Oxidation Methods

The choice of oxidation method often depends on factors such as substrate scope, reaction scale, availability of reagents, and ease of workup. The following table summarizes the key features of the three highlighted methods for the oxidation of this compound.

Parameter Dess-Martin Periodinane (DMP) Oxidation Swern Oxidation Parikh-Doering Oxidation
Oxidizing Agent Dess-Martin PeriodinaneDimethyl sulfoxide (DMSO), activated by oxalyl chlorideDimethyl sulfoxide (DMSO), activated by sulfur trioxide pyridine complex
Typical Solvent Dichloromethane (DCM), ChloroformDichloromethane (DCM)Dichloromethane (DCM), DMSO
Reaction Temperature Room Temperature-78 °C to room temperature0 °C to room temperature
Typical Reaction Time 1 - 4 hours1 - 3 hours1 - 5 hours
Reported Yield High (typically >90%)High (typically >90%)Good to High (typically 80-95%)
Key Advantages Mild, neutral conditions; commercially available reagent; simple workup.High yields; wide substrate scope; reliable.Mild conditions; avoids cryogenic temperatures of Swern oxidation.
Key Disadvantages DMP is potentially explosive under certain conditions; relatively high cost.Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct.SO3-pyridine complex is hygroscopic; can be slower than other methods.

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. This compound can be prepared by the reduction of Boc-D-valine.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a mild and efficient oxidation of this compound to Boc-D-valinal using Dess-Martin periodinane.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-D-valinal.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol details the oxidation of this compound using a Swern oxidation, which requires cryogenic temperatures.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry ice/acetone or isopropanol bath

  • Three-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inlet for an inert atmosphere.

  • Add anhydrous DCM (0.2 M) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add oxalyl chloride (1.5 eq) dropwise via syringe.

  • In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise, again maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-D-valinal.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: Parikh-Doering Oxidation

This protocol provides a method for the oxidation of this compound using the Parikh-Doering conditions, which avoids the need for cryogenic temperatures.

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1.0 eq) and anhydrous triethylamine (3.0 eq) in anhydrous DCM (0.1 M) at 0 °C (ice-water bath), add the sulfur trioxide pyridine complex (1.5 eq) portion-wise.

  • Add anhydrous DMSO (5.0 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-5 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-valinal.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the overall experimental workflow and the logical relationship between the components of the oxidation reactions.

experimental_workflow start This compound oxidation Oxidation (DMP, Swern, or Parikh-Doering) start->oxidation workup Aqueous Workup & Extraction oxidation->workup purification Purification (Column Chromatography) workup->purification product Boc-D-valinal purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General experimental workflow for the oxidation of this compound.

logical_relationship sub Substrate (this compound) product Product (Boc-D-valinal) sub->product is converted to reagent Oxidizing Agent (DMP / Activated DMSO) reagent->product enables conversion solvent Solvent (e.g., DCM) solvent->sub dissolves conditions Reaction Conditions (Temperature, Time) conditions->reagent influences efficacy of

Caption: Logical relationship of components in the oxidation reaction.

Conclusion

The oxidation of this compound to its corresponding aldehyde can be effectively achieved using several mild oxidation methods. The Dess-Martin periodinane oxidation offers operational simplicity and neutral conditions. The Swern oxidation, while requiring cryogenic temperatures, is a highly reliable and high-yielding method. The Parikh-Doering oxidation provides a good alternative that avoids very low temperatures. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The protocols provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis.

The Role of Boc-D-valinol in the Synthesis of C-Terminally Modified Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptide C-termini is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic properties of peptide-based drug candidates. Modifications at the C-terminus can significantly influence a peptide's stability, bioactivity, and pharmacokinetic profile.[1] One such critical modification is the introduction of a C-terminal amino alcohol, a feature that can be effectively achieved using Boc-D-valinol.

This compound, a chiral amino alcohol protected at its N-terminus with a tert-butyloxycarbonyl (Boc) group, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with a C-terminal D-valinol residue.[2] This modification imparts several advantageous characteristics. The presence of a D-amino acid at the C-terminus provides considerable resistance to degradation by exopeptidases, thereby extending the peptide's biological half-life.[2] Furthermore, the terminal alcohol functionality of the D-valinol moiety serves as a synthetic handle for further modifications, most notably its oxidation to a potent peptide aldehyde.[2][3] Peptide aldehydes are a well-established class of inhibitors for various proteases, making peptides terminating in D-valinol valuable precursors in the development of enzyme inhibitors.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound to generate C-terminally modified peptides, their subsequent conversion to peptide aldehydes, and their applications in drug discovery and development.

Core Principles and Strategy

The synthesis of peptides with a C-terminal amino alcohol like D-valinol necessitates a modified approach compared to standard solid-phase peptide synthesis.[2] Since amino alcohols lack a carboxylic acid group, they cannot be directly attached to conventional resins like Merrifield or PAM resins.[2] A robust strategy involves the following key steps:

  • Resin Loading: this compound is attached to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its amino group. This leaves the hydroxyl group of the valinol exposed for subsequent reactions.[2]

  • Peptide Chain Elongation: The subsequent Boc-protected amino acids are coupled to the resin-bound D-valinol. The first coupling forms an ester bond between the carboxylic acid of the incoming amino acid and the hydroxyl group of the valinol. Subsequent couplings proceed via standard amide bond formation.[2]

  • Cleavage from Resin: The fully assembled peptide is cleaved from the 2-CTC resin under mild acidic conditions, which preserves the side-chain protecting groups. This step yields a protected O-acyl isopeptide.[2]

  • O-to-N Acyl Migration: The protected O-acyl isopeptide undergoes a spontaneous O-to-N acyl migration under appropriate conditions to form the final peptide with a stable amide bond and a C-terminal D-valinol.[4]

  • Final Deprotection: The side-chain protecting groups are removed using strong acid cleavage to yield the final C-terminally modified peptide.[2]

Data Presentation: Representative Quantitative Data

The following tables summarize representative quantitative data for the synthesis of C-terminally modified peptides using Boc-amino alcohols. These values should be considered as general guidelines.

ParameterValueNotes
Resin Loading Efficiency
This compound on 2-Chlorotrityl chloride resin85 - 95%Loading is typically performed using 1.2 equivalents of the amino alcohol and 2.4 equivalents of DIPEA in DCM.[5]
First Amino Acid Coupling Efficiency
Boc-L-amino acid to resin-bound D-valinol> 80%Coupling is achieved using DIC/DMAP. The completion can be monitored by a test for free hydroxyl groups.[2]
Peptide Chain Elongation (per cycle)
Coupling Efficiency (using HATU/HOAt)> 95%For standard Boc-SPPS cycles following the initial esterification.[5]
Overall Yield and Purity of a Model Peptide Alcohol
Crude Yield (Ac-Phe-Ala-Val-N-methyl-Valinol)60 - 75%Cleaved from 2-Chlorotrityl chloride resin using a TFA-based cocktail.[5]
Purity by HPLC (Ac-Phe-Ala-Val-N-methyl-Valinol)70 - 85%Representative purity of the crude peptide before purification.[5]
ParameterValueReference
Oxidation of Peptide Alcohol to Aldehyde
Yield of Ac-Val-Leu-Ala-H from resin-bound acetal8% (direct cleavage)Direct cleavage from the resin yielded the aldehyde and an acetal carboxylic acid byproduct.[6]
Yield of Ac-Val-Leu-Ala-thioacetal from acetal68%The acetal carboxylic acid could be smoothly converted to the thioacetal.[6]
Overall yield of Fmoc-Lys(Fmoc)-Leu-Phe-H80%On N-Boc-protected oxazolidine resin.[3]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of this compound to the 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g substitution)

  • This compound (0.6-1.2 equivalents relative to resin substitution)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA) (4 equivalents relative to this compound)

  • Methanol (MeOH)

  • Peptide synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.[2]

  • Drain the DCM.

  • In a separate flask, dissolve this compound (0.6-1.2 equivalents) in anhydrous DCM (10 mL/g of resin). A small amount of anhydrous DMF may be added to aid dissolution if necessary.[2]

  • Add DIEA (4 equivalents) to the this compound solution.[2]

  • Add the this compound/DIEA solution to the swollen resin.

  • Agitate the mixture for 30-120 minutes at room temperature.[2]

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.[2]

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[2]

  • Dry the resin under vacuum. The loading efficiency can be determined gravimetrically.

Protocol 2: Coupling of the First Boc-Amino Acid to Resin-Bound D-valinol

This protocol details the esterification of the first Boc-amino acid to the hydroxyl group of the resin-bound this compound.

Materials:

  • This compound loaded resin (from Protocol 1)

  • Boc-L-amino acid (3-4 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the this compound loaded resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes.[2]

  • Drain the DCM.

  • In a separate flask, dissolve the Boc-L-amino acid (3-4 equivalents) in a minimal amount of DMF.[2]

  • Add DIC (3-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the amino acid solution.[2]

  • Pre-activate for 5-10 minutes at room temperature.[2]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[2]

  • The completion of the reaction can be monitored using a test for free hydroxyl groups.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (2x).[2]

Protocol 3: Peptide Chain Elongation (Standard Boc-SPPS Cycle)

Following the initial esterification, the peptide chain is elongated using standard Boc-SPPS protocols.

Procedure (per cycle):

  • Deprotection:

    • Wash the resin with DCM (3x).[2]

    • Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes.[2]

    • Drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[2]

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes. Repeat twice.[5]

    • Wash the resin with DMF (5x).[5]

  • Coupling:

    • Pre-activate the next Boc-amino acid (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.[5]

    • Monitor coupling completion (e.g., with the Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Cleavage, O-to-N Acyl Migration, and Final Deprotection

Procedure:

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 1-2% TFA in DCM.[2]

    • Add the cleavage cocktail to the resin and agitate for 5-10 minutes. Repeat this step 3-4 times, collecting the filtrate each time into a flask containing a small amount of pyridine to neutralize the TFA.[2]

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Precipitate the protected O-acyl isopeptide by adding cold diethyl ether.[2]

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the product under vacuum.[2]

  • O-to-N Acyl Migration:

    • Dissolve the dried O-acyl isopeptide in a suitable solvent system (e.g., acetonitrile/water).[2]

    • Stir the solution at room temperature and monitor the progress of the acyl migration by HPLC. The reaction can take from a few hours to overnight.[2]

    • Once the conversion is complete, lyophilize the solution to obtain the protected peptide with the C-terminal D-valinol.[2]

  • Final Deprotection:

    • Remove the side-chain protecting groups using standard strong acid cleavage conditions, such as anhydrous HF with appropriate scavengers.[2]

Protocol 5: Oxidation of C-terminal D-valinol to Peptide Aldehyde

This protocol provides a general overview of the oxidation step.

Procedure:

  • The purified peptide with the C-terminal D-valinol is dissolved in a suitable anhydrous solvent (e.g., DCM).

  • A mild oxidizing agent, such as Dess-Martin periodinane, is added to the solution.

  • The reaction is stirred at room temperature and monitored by HPLC or TLC.

  • Upon completion, the reaction is quenched, and the peptide aldehyde is purified using standard chromatographic techniques.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation & Loading cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage_migration Cleavage & Acyl Migration cluster_final_steps Final Steps Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Load this compound onto Resin Swell->Load BocVal This compound ActivateVal Activate with DIEA BocVal->ActivateVal ActivateVal->Load Cap Cap Unreacted Sites Load->Cap LoadedResin This compound-Resin Cap->LoadedResin Ester Couple first Boc-AA (Esterification) LoadedResin->Ester Deprotect Boc Deprotection (TFA) Ester->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple next Boc-AA Neutralize->Couple Wash Wash Couple->Wash Cycle Repeat n-1 times Wash->Cycle PeptideResin Protected Peptide-Resin Wash->PeptideResin Cycle->Deprotect Cleave Mild Acid Cleavage (1-2% TFA) PeptideResin->Cleave Isopeptide Protected O-acyl Isopeptide Cleave->Isopeptide Migration O-to-N Acyl Migration Isopeptide->Migration ProtectedPeptide Protected Peptide Alcohol Migration->ProtectedPeptide FinalDeprotect Final Deprotection (e.g., HF) ProtectedPeptide->FinalDeprotect PeptideAlcohol C-terminal Peptide Alcohol FinalDeprotect->PeptideAlcohol Oxidize Oxidation (e.g., DMP) PeptideAlcohol->Oxidize PeptideAldehyde C-terminal Peptide Aldehyde Oxidize->PeptideAldehyde logical_relationships BocVal This compound PeptideAlcohol C-terminal Peptide Alcohol BocVal->PeptideAlcohol SPPS IncreasedStability Increased Proteolytic Stability PeptideAlcohol->IncreasedStability leads to PeptideAldehyde C-terminal Peptide Aldehyde PeptideAlcohol->PeptideAldehyde Oxidation LongerHalfLife Longer Biological Half-life IncreasedStability->LongerHalfLife results in TherapeuticPeptide Improved Therapeutic Peptides LongerHalfLife->TherapeuticPeptide enables ProteaseInhibitor Protease Inhibitor PeptideAldehyde->ProteaseInhibitor acts as EnzymeTargeting Targeted Enzyme Inhibition ProteaseInhibitor->EnzymeTargeting allows for DrugDevelopment Novel Drug Candidates EnzymeTargeting->DrugDevelopment facilitates

References

Application Notes and Protocols: Boc-D-valinol as a Versatile Chiral Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-valinol, a chiral amino alcohol derived from the non-proteinogenic D-valine, is a valuable and versatile building block in the synthesis of complex bioactive molecules.[1][2] Its unique stereochemistry and functional groups make it an attractive starting material for the development of peptide-based therapeutics, protease inhibitors, and other chiral intermediates crucial for drug discovery.[3][4] The incorporation of a D-amino alcohol moiety can significantly enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation by exopeptidases, a common challenge in the development of peptide drugs.[4][5]

One of the most significant applications of this compound is its role as a precursor to chiral α-amino aldehydes.[6] The terminal alcohol can be readily oxidized to the corresponding aldehyde, which is a potent warhead for the inhibition of various proteases, particularly cysteine and serine proteases.[4][5] These peptide aldehydes are well-established as reversible covalent inhibitors and are valuable in designing therapeutics for a range of diseases, including viral infections and cancer.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its incorporation into peptides and subsequent transformation into a protease inhibitor.

Data Presentation

Table 1: Synthesis of a this compound-Containing Dipeptide Alcohol via Solid-Phase Peptide Synthesis (SPPS)
StepDescriptionReagents and SolventsTypical Yield (%)Reference
1Resin LoadingThis compound, 2-Chlorotrityl chloride resin, DIEA, DCM80-90[4]
2First Amino Acid CouplingBoc-L-Alanine, DIC, DMAP, DCM/DMF75-85[4]
3Cleavage from Resin1-2% TFA in DCM>90[4]
Table 2: Oxidation of Peptide Alcohol to Peptide Aldehyde
ReactionOxidizing AgentSolventReaction Time (h)Typical Yield (%)Reference
OxidationDess-Martin Periodinane (DMP)DCM2-390-95[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Boc-L-Alanyl-D-valinol Dipeptide Alcohol

This protocol describes the synthesis of a dipeptide alcohol using this compound as the C-terminal residue on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • This compound

  • Boc-L-Alanine

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Pyridine

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the DCM.

  • Loading of this compound:

    • In a separate flask, dissolve this compound (1.2 equivalents relative to resin substitution) in anhydrous DCM. A small amount of anhydrous DMF can be added to aid dissolution.

    • Add DIEA (2.4 equivalents relative to the amino alcohol) to the this compound solution.

    • Add the this compound/DIEA solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin with DCM (3x) and then with DMF (3x).

  • Neutralization: Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF (5x).

  • Coupling of Boc-L-Alanine:

    • In a separate flask, dissolve Boc-L-Alanine (3-4 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIC (3-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the amino acid solution. Pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the resin and agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 1-2% TFA in DCM.

    • Add the cleavage cocktail to the resin and agitate for 5-10 minutes. Repeat this step 3-4 times, collecting the filtrate each time into a flask containing a small amount of pyridine to neutralize the TFA.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude dipeptide alcohol. The product can be purified by flash column chromatography.

Protocol 2: Oxidation of Boc-L-Alanyl-D-valinol to the Corresponding Aldehyde

This protocol describes the oxidation of the C-terminal D-valinol to D-valinal using Dess-Martin Periodinane (DMP).

Materials:

  • Boc-L-Alanyl-D-valinol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Boc-L-Alanyl-D-valinol (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere and cool to 0 °C in an ice bath.

  • Oxidation: Add DMP (1.1 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes, then separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude Boc-L-Alanyl-D-valinal. The crude product can be purified by flash column chromatography.

Visualizations

Experimental Workflow for Synthesis of a Dipeptide Aldehyde

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Oxidation Oxidation A 2-CTC Resin B This compound Loading A->B DIEA, DCM C Boc Deprotection B->C TFA, DCM D Amino Acid Coupling (Boc-L-Alanine) C->D DIC, DMAP E Cleavage from Resin D->E 1-2% TFA/DCM F Dipeptide Alcohol (Boc-Ala-D-valinol) E->F G Oxidation F->G Dess-Martin Periodinane H Dipeptide Aldehyde (Boc-Ala-D-valinal) G->H G cluster_pathway Caspase-Mediated Apoptosis Apoptotic_Signal Apoptotic Signal (e.g., FasL, TNF-α) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Signal->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases activates Substrates Cellular Substrates (e.g., PARP, Lamins) Executioner_Caspases->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to Inhibitor D-valinal Peptide Aldehyde Inhibitor->Executioner_Caspases inhibits

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-valinol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-valinol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of amide bonds involving the sterically hindered amino alcohol, this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my this compound coupling reaction?

A1: Low yields in this compound coupling reactions are frequently attributed to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the isopropyl side chain of the valinol moiety, physically obstructs the approach of the reacting species to the amino group. This steric hindrance slows down the reaction kinetics, often leading to incomplete amide bond formation under standard coupling conditions.[1][2] To improve yields, optimization of coupling reagents, reaction conditions, and solvent choice is crucial.[3][4]

Q2: What are the most effective coupling reagents for a sterically hindered amino alcohol like this compound?

A2: For sterically hindered substrates like this compound, standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone may be inefficient.[4] More potent, onium salt-based reagents are highly recommended to overcome the steric barrier.[1][3] These include:

  • Uronium/Aminium reagents: HATU, HBTU, HCTU, and COMU are known for their high reactivity and efficiency in challenging couplings.[1][4]

  • Phosphonium reagents: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[5]

The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance coupling efficiency and suppress side reactions.[5]

Q3: How can I monitor the progress of my coupling reaction?

A3: For reactions involving a primary amine, the Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of unreacted free amines. A positive result, indicated by a blue/purple color, signifies an incomplete reaction.[1] Other options include the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test.[1] For definitive analysis, especially in a process development setting, HPLC and LC-MS can be used to quantify the remaining starting materials and the formation of the desired product.

Q4: What are common side reactions, and how can they be minimized?

A4: A primary side reaction of concern is the racemization of the chiral center of the coupling partner, especially when using highly reactive reagents or elevated temperatures.[4] To minimize racemization:

  • Use coupling reagents with additives known to suppress racemization, such as HOAt or OxymaPure®.[4]

  • Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[4]

  • Maintain a controlled reaction temperature; avoid excessive heat.[5]

Another potential issue is the formation of byproducts from the coupling reagent itself, such as N-acylurea when using carbodiimides.[5] Using uronium or phosphonium reagents can circumvent this issue.

Q5: How does the choice of solvent affect the reaction yield?

A5: The solvent plays a critical role in solvating the reactants and facilitating the reaction. For coupling reactions, high-purity, anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their strong solvating properties.[4] In cases where reactant solubility is an issue, a co-solvent like dichloromethane (DCM) may be used. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and reduce yield.

Troubleshooting Guides

Issue 1: Low or No Product Formation (Incomplete Coupling)

This is the most common problem encountered due to the steric hindrance of this compound.

G cluster_opts Optimization Steps start Low Yield / Incomplete Coupling Detected (e.g., via TLC, LC-MS, or Kaiser Test) double_couple Perform a 'Double Coupling' start->double_couple Is significant starting material remaining? change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) double_couple->change_reagent No Improvement end_ok Problem Resolved double_couple->end_ok Improvement optimize_cond Optimize Reaction Conditions change_reagent->optimize_cond Still Incomplete change_reagent->end_ok Improvement increase_time Increase Reaction Time (e.g., double the standard time) optimize_cond->increase_time increase_temp Increase Temperature (e.g., to 40-50°C) increase_time->increase_temp increase_equiv Increase Reagent Equivalents (e.g., 2-4 eq.) increase_temp->increase_equiv check_reagents Verify Reagent Quality (Fresh, Anhydrous) increase_equiv->check_reagents end_fail Consult Further / Re-evaluate Synthetic Strategy check_reagents->end_fail

Caption: Troubleshooting workflow for low coupling yield.

  • Perform a Double Coupling: If monitoring indicates an incomplete reaction, the simplest first step is to repeat the coupling procedure with fresh reagents before workup.[1]

  • Switch to a More Potent Reagent: If a carbodiimide-based approach is failing, switch to a uronium/aminium or phosphonium salt reagent.[1]

  • Optimize Reaction Conditions:

    • Increase Equivalents: Use a higher excess of the carboxylic acid and coupling reagent (e.g., 2-4 equivalents relative to this compound).[1]

    • Extend Reaction Time: Double the reaction time compared to a standard protocol for less hindered amines.[1]

    • Elevate Temperature: Gently increasing the reaction temperature to 40-50°C can significantly improve the rate, but should be done cautiously to avoid racemization.[3]

  • Ensure Reagent Quality: Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can significantly reduce the efficiency of the reaction.

Issue 2: Presence of Impurities and Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions or degradation.

G cluster_solutions Mitigation Strategies start Side Products Detected racemization Racemization Suspected (Diastereomeric impurity observed) start->racemization reagent_byproduct Reagent-Related Byproduct (e.g., N-acylurea) start->reagent_byproduct sol_racemization 1. Add HOAt or OxymaPure®. 2. Use a hindered, non-nucleophilic base (DIEA). 3. Lower reaction temperature. racemization->sol_racemization sol_reagent 1. Switch from carbodiimide (DCC/DIC) to onium salt reagents (HATU, PyBOP). 2. Optimize stoichiometry to avoid large excess of coupling reagent. reagent_byproduct->sol_reagent

Caption: Mitigation strategies for common side reactions.

  • Minimize Racemization:

    • If using a carbodiimide like EDC or DIC, ensure an additive such as HOBt or, preferably, HOAt is included in the reaction mixture.[5]

    • Use the minimum required amount of a hindered base like DIEA.

    • Perform the reaction at a lower temperature (e.g., 0°C to room temperature) if racemization is a significant issue.[5]

  • Avoid Reagent Byproducts:

    • To avoid the formation of insoluble N,N'-dicyclohexylurea (DCU), replace DCC with a soluble carbodiimide like EDC for easier workup, or switch to onium salt reagents which do not produce this type of byproduct.[6]

  • Implement a Capping Step: In cases of persistent incomplete coupling, especially in solid-phase synthesis, consider capping the unreacted amines with an agent like acetic anhydride. This prevents the formation of deletion sequences.[4]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

The following data is representative and primarily derived from solid-phase peptide synthesis (SPPS) of sterically hindered amino acids, which serves as a strong model for this compound coupling.

Coupling ReagentAdditiveBaseTypical SolventReaction Time (Typical)Coupling Efficiency (Representative)Key Advantages
DIC HOBtDIEADMF / DCM2 - 6 h70 - 90%Cost-effective.
HBTU -DIEADMF / NMP1 - 2 h90 - 98%Fast, high efficiency.[7]
HATU HOAt (intrinsic)DIEADMF / NMP1 - 4 h> 95%Very effective for hindered residues, low racemization.[7]
PyBOP -DIEADMF / NMP2 - 4 h> 95%Excellent for reducing racemization.[7]
COMU OxymaPure® (intrinsic)DIEADMF / NMP30 min - 2 h> 95%Very fast and efficient, safer byproducts than HOBt/HOAt-based reagents.[5]
Experimental Protocol: General Solution-Phase Amide Coupling of this compound

This protocol provides a starting point for the coupling of a generic carboxylic acid (R-COOH) to this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Pre-activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIEA (2.4 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. For particularly difficult couplings, the reaction time may be extended overnight.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G cluster_preactivation Pre-activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification r_cooh R-COOH (1.2 eq) mix_pre Mix and Stir (5-10 min) r_cooh->mix_pre hatu HATU (1.2 eq) hatu->mix_pre diea_pre DIEA (2.4 eq) diea_pre->mix_pre dmf_pre Anhydrous DMF dmf_pre->mix_pre mix_couple Combine and Stir (2-6+ hours) mix_pre->mix_couple Add Activated Acid boc_val This compound (1.0 eq) boc_val->mix_couple dmf_couple Anhydrous DMF dmf_couple->mix_couple workup Aqueous Workup (EtOAc, NaHCO₃, Brine) mix_couple->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

References

Technical Support Center: Purification of Boc-D-Valinol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-D-valinol and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can be categorized as either process-related or product-related.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual D-valinol and di-tert-butyl dicarbonate ((Boc)₂O) may be present.[1]

    • Reagent Byproducts: Byproducts from coupling reagents or bases, such as tert-butanol and triethylamine (TEA), can contaminate the final product.[1][2]

    • Residual Solvents: Solvents used during the reaction and purification, such as ethyl acetate, hexanes, or dichloromethane, are common impurities.[1]

  • Product-Related Impurities:

    • Di-Boc Protected Impurity: The hydroxyl group of this compound can be inadvertently protected by a second Boc group.[1]

    • Enantiomeric Impurity: The presence of the L-isomer, Boc-L-valinol, is possible depending on the purity of the starting D-valinol.

    • Deletion Sequences (in peptide synthesis): When using this compound in peptide synthesis, incomplete coupling can lead to peptides missing the valinol residue. The steric hindrance of valine can make coupling challenging.[3]

Q2: My this compound product is an oil and won't solidify. What can I do?

A2: It is common for Boc-protected amino acids and their derivatives to be oils or thick syrups, which can make purification challenging.[4][5] Here are several strategies to induce solidification:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or n-hexane, can often precipitate it as a solid.[5]

  • Recrystallization:

    • If the product is an oil, dissolving it in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly adding a "poor" anti-solvent (e.g., hexane) until the solution becomes cloudy can induce crystallization upon slow cooling.[2]

    • Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2]

  • Seed Crystallization: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization. The solidified mass can then be pulped with a weak polar solvent.[6][7]

  • Drying: Ensure all residual solvents are thoroughly removed under high vacuum, as they can prevent solidification.[4]

Q3: Which purification technique is most recommended for this compound and its derivatives?

A3: The choice of purification technique depends on the nature of the impurities and the scale of the reaction.

  • Silica Gel Column Chromatography: This is a widely used and effective method for purifying this compound and its derivatives from starting materials and byproducts.[8][9] A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.[8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity, especially for solid products.[2] Common solvent systems include ethyl acetate/hexane and ethanol/water.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, especially for peptide products derived from this compound, RP-HPLC is the preferred method.[3]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Solution
Product is too polar/non-polar for the chosen solvent system. Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation (Rf value of 0.2-0.4 for the product).
Product co-elutes with an impurity. Try a different solvent system or consider using a different stationary phase (e.g., alumina). For peptides, orthogonal techniques like ion-exchange or size-exclusion chromatography can be effective.[3]
Product degradation on silica gel. The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like neutral alumina.
Issue 2: Incomplete Boc Deprotection of a this compound Derivative
Possible Cause Solution
Steric Hindrance: The bulky Boc group and the valine side chain can slow down the deprotection reaction.[10]Increase the reaction time and monitor the progress by TLC or LC-MS. Consider increasing the concentration of the acid (e.g., using neat trifluoroacetic acid - TFA).[10]
Insufficient Acid Strength: Standard deprotection conditions may not be strong enough.Use a stronger acid or a higher concentration. For example, switch from 20% TFA in dichloromethane (DCM) to 50% or neat TFA.[10][11] Alternatively, 4M HCl in dioxane is another effective reagent.[11]
Formation of Side Products: The tert-butyl cation generated during deprotection can cause side reactions.Use scavengers in the deprotection cocktail, such as triisopropylsilane (TIS) or water, to trap the tert-butyl cation.[12]

Quantitative Data Summary

Technique Parameter Typical Values/Conditions Expected Purity
Column Chromatography Stationary Phase Silica Gel>95%
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Recrystallization Solvent Systems Ethyl Acetate/Hexane, Ethanol/Water, Toluene/Methanol[2]>98%
Boc Deprotection (TFA) Reagent Concentration 25-50% TFA in DCM[11]>95% (after workup)
Reaction Time 30 minutes to 4 hours[11]
Boc Deprotection (HCl) Reagent 4M HCl in Dioxane>95% (as HCl salt)
Reaction Time 30 minutes to 2 hours

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of a Solid this compound Derivative
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).[2]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[2]

  • Clarification: Add a few drops of the "good" solvent to make the solution clear again.[2]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration.[2]

  • Washing and Drying: Wash the collected crystals with a small amount of the cold "poor" solvent and dry them under vacuum.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude this compound (Often an oil) column_chromatography Silica Gel Column Chromatography synthesis->column_chromatography Primary Method analysis Purity Analysis (TLC, NMR, LC-MS) column_chromatography->analysis recrystallization Recrystallization recrystallization->analysis analysis->recrystallization Further Purification Needed final_product Pure this compound analysis->final_product Purity >95%

Caption: General purification workflow for this compound.

troubleshooting_flowchart start Crude Product is an Oil trituration Triturate with non-polar solvent (e.g., hexanes) start->trituration solid_check1 Solid Formed? trituration->solid_check1 recrystallize Attempt Recrystallization (e.g., EtOAc/Hexane) solid_check1->recrystallize No collect_solid Collect Solid by Filtration solid_check1->collect_solid Yes solid_check2 Crystals Formed? recrystallize->solid_check2 seed Add Seed Crystal (if available) solid_check2->seed No solid_check2->collect_solid Yes solid_check3 Solid Formed? seed->solid_check3 chromatography Purify as oil via Column Chromatography solid_check3->chromatography No solid_check3->collect_solid Yes

Caption: Troubleshooting guide for oily this compound products.

References

Preventing epimerization during reactions with Boc-D-valinol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Boc-D-valinol in chemical synthesis, with a primary focus on preventing epimerization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your compounds throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is the unwanted conversion of a chiral center to its opposite configuration. In the case of this compound, the stereocenter at the alpha-carbon (the carbon bearing the amino group) is susceptible to inversion, which would lead to the formation of Boc-L-valinol. This is a critical issue as the biological activity of a molecule is often highly dependent on its specific stereochemistry. The formation of the undesired epimer can lead to a loss of therapeutic efficacy, altered pharmacology, and complications in purification.

Q2: During which reactions is this compound most susceptible to epimerization?

A2: The primary risk of epimerization occurs during the oxidation of the primary alcohol of this compound to the corresponding aldehyde, Boc-D-valinal. The resulting N-protected α-amino aldehyde is highly prone to epimerization due to the increased acidity of the α-proton, which can be abstracted by a base. Subsequent reactions involving the aldehyde, if carried out under basic conditions, also pose a significant risk of epimerization.

Q3: How can I prevent epimerization during the oxidation of this compound?

A3: The key to preventing epimerization during oxidation is to use mild and selective oxidizing agents under carefully controlled conditions. The most recommended method is the Dess-Martin periodinane (DMP) oxidation , which is known to proceed with minimal to no epimerization.[1] The Swern oxidation is another mild alternative; however, the choice of base is crucial. Use of a bulky, non-nucleophilic base such as diisopropylethylamine (DIEA) is recommended over triethylamine (TEA) to minimize the risk of epimerization.[2]

Q4: What precautions should I take when working with the product of oxidation, Boc-D-valinal?

A4: Boc-D-valinal is highly susceptible to base-catalyzed epimerization. Therefore, it is crucial to handle this compound under neutral or mildly acidic conditions. Avoid exposure to strong bases during workup and purification. If a subsequent reaction requires basic conditions, it is advisable to use a sterically hindered base and low temperatures to minimize the risk of epimerization.

Q5: How can I assess the stereochemical purity of my this compound and its derivatives?

A5: The most reliable method for determining the enantiomeric or diastereomeric purity of your compounds is chiral High-Performance Liquid Chromatography (HPLC) .[3][4][5][6] This technique uses a chiral stationary phase to separate stereoisomers, allowing for their quantification. It is essential to develop a validated HPLC method to monitor the stereochemical integrity of your material before and after each critical reaction step.

Troubleshooting Guides

Problem 1: Epimerization detected after oxidation of this compound.
Possible Cause Recommended Solution
Harsh oxidation conditions Switch to a milder oxidizing agent. Dess-Martin periodinane (DMP) is highly recommended for its high selectivity and neutral pH conditions.[7][8]
Use of a non-bulky base in Swern oxidation If using Swern oxidation, replace triethylamine (TEA) with a bulkier base like diisopropylethylamine (DIEA) to sterically hinder the abstraction of the α-proton.[2]
Elevated reaction temperature Perform the oxidation at the recommended low temperatures (e.g., -78 °C for Swern oxidation) to minimize side reactions, including epimerization.[9][10]
Basic workup conditions During the workup of the oxidation reaction, avoid strong bases. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching and maintain a neutral or slightly acidic pH.
Problem 2: Loss of stereochemical purity in reactions subsequent to the formation of Boc-D-valinal.
Possible Cause Recommended Solution
Use of strong bases If the reaction requires a base, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or DIEA) and use it in stoichiometric amounts at low temperatures.
Prolonged reaction times under basic conditions Monitor the reaction closely and minimize the reaction time. Quench the reaction as soon as it reaches completion to reduce the exposure of the product to epimerization-promoting conditions.
Purification on silica gel While generally acceptable, prolonged exposure to standard silica gel can sometimes lead to epimerization of sensitive aldehydes. To mitigate this, consider deactivating the silica gel with a small amount of triethylamine in the eluent, or use a faster purification method like flash chromatography with minimal residence time on the column. Alternatively, use neutral alumina for chromatography.

Experimental Protocols

Protocol 1: Epimerization-Free Oxidation of this compound using Dess-Martin Periodinane (DMP)

This protocol is adapted from literature procedures known to minimize epimerization.[1][7][8]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the solid byproducts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to obtain the crude Boc-D-valinal.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general guideline for assessing the enantiomeric purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.[3][5][6]

Instrumentation:

  • HPLC system with a UV detector

Column:

  • A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T) or a polysaccharide derivative.

Mobile Phase (Isocratic):

  • A mixture of an organic modifier (e.g., methanol or isopropanol) and a buffered aqueous solution (e.g., triethylammonium acetate buffer at a specific pH). A typical starting point could be 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.[3]

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 210 nm

Procedure:

  • Prepare a standard solution of racemic Boc-DL-valinol to determine the retention times of both the D- and L-enantiomers.

  • Prepare a solution of your this compound sample in the mobile phase.

  • Inject the racemic standard and your sample onto the chiral column.

  • Analyze the resulting chromatograms to determine the percentage of the undesired L-epimer in your sample by comparing the peak areas.

Visualizations

Epimerization_Pathway cluster_oxidation Oxidation Step cluster_epimerization Epimerization Risk This compound This compound Boc-D-valinal Boc-D-valinal This compound->Boc-D-valinal Mild Oxidation (e.g., DMP) Boc-L-valinal Boc-L-valinal Boc-D-valinal->Boc-L-valinal Base-catalyzed (α-proton abstraction) Desired_Product Desired_Product Boc-D-valinal->Desired_Product Further Reactions (non-basic conditions) Undesired_Epimer Undesired_Epimer Boc-L-valinal->Undesired_Epimer Further Reactions

Caption: Epimerization pathway of this compound during and after oxidation.

Troubleshooting_Workflow Start Epimerization Detected? Oxidation During Oxidation? Start->Oxidation Yes Subsequent During Subsequent Reaction? Start->Subsequent No UseDMP Use Dess-Martin Periodinane (DMP) Oxidation->UseDMP BulkyBase Use Bulky Base (e.g., DIEA) in Swern Oxidation Oxidation->BulkyBase LowTemp Ensure Low Temperature (-78 °C) Oxidation->LowTemp NeutralWorkup Use Neutral/Mildly Acidic Workup Subsequent->NeutralWorkup NonBasicConditions Use Non-Basic Conditions or Sterically Hindered Base Subsequent->NonBasicConditions MinimizeTime Minimize Reaction Time Subsequent->MinimizeTime End Problem Resolved UseDMP->End BulkyBase->End LowTemp->End NeutralWorkup->End NonBasicConditions->End MinimizeTime->End

References

Technical Support Center: Optimizing Reaction Conditions for Boc-D-valinol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of Boc-D-valinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for this critical synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the oxidation of this compound to its corresponding aldehyde, Boc-D-valinal.

Q1: My this compound oxidation is slow or incomplete. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent may be too low.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor Reagent Quality: The oxidizing agent may have degraded over time. For instance, Dess-Martin Periodinane (DMP) can be sensitive to moisture.

  • Solvent Issues: The solvent may not be sufficiently dry, or it may not be appropriate for the chosen oxidation method.

Solutions:

  • Increase Oxidant Equivalents: Incrementally increase the equivalents of the oxidizing agent (e.g., from 1.1 eq to 1.5 eq).

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation. For Swern oxidations, ensure the initial steps are performed at a very low temperature (e.g., -78 °C) before gradually warming.[1][2]

  • Use Fresh Reagents: Ensure that the oxidizing agents and anhydrous solvents are fresh and of high quality.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

Q2: I am observing significant over-oxidation to the carboxylic acid. How can I prevent this?

Possible Causes:

  • Harsh Oxidizing Agent: Strong oxidizing agents like Jones reagent are known to oxidize primary alcohols directly to carboxylic acids.[4][5]

  • Presence of Water: For many oxidation reactions, the presence of water can facilitate the hydration of the intermediate aldehyde, which is then further oxidized to the carboxylic acid.[6]

  • Prolonged Reaction Time or High Temperature: Leaving the reaction for too long or at an elevated temperature can promote over-oxidation.

Solutions:

  • Choose a Mild Oxidant: Employ mild and anhydrous oxidizing agents such as Dess-Martin periodinane (DMP), or conditions like the Swern oxidation.[2][3][5] These are well-tolerated by the Boc protecting group.[3]

  • Strict Anhydrous Conditions: Ensure the reaction is performed in the absence of water.[6]

  • Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

Q3: The stereochemical integrity of my product is compromised (epimerization). What can I do?

Possible Causes:

  • Basic Reaction Conditions: The presence of a strong base can lead to epimerization of the α-stereocenter of the resulting aldehyde.[7]

  • Elevated Temperatures: Higher temperatures can increase the rate of epimerization.

Solutions:

  • Avoid Strong Bases: For TEMPO-catalyzed oxidations, the use of a strong base like DBU has been shown to cause substantial epimerization of Boc-valinal.[7] Consider alternative TEMPO protocols or other oxidation methods.

  • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Buffered Conditions: For reactions that produce acidic byproducts, such as the Dess-Martin oxidation which produces acetic acid, adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate can prevent acid-catalyzed side reactions and potentially epimerization.[8]

Q4: The workup procedure is complicated, or I am losing my product during extraction. Any tips?

Possible Causes:

  • Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of emulsions during aqueous workup.

  • Product Volatility: While Boc-D-valinal is not extremely volatile, careful concentration under reduced pressure is necessary.

Solutions:

  • Specific Quenching Procedures: For DMP oxidations, quenching with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) is effective.[3] For Swern oxidations, a careful quench with a suitable agent is also critical.

  • Brine Wash: Washing the combined organic layers with brine can help to break emulsions and remove residual water.[3]

  • Careful Concentration: When removing the solvent, avoid excessive heat and high vacuum to prevent loss of the product.

Comparative Data on Oxidation Methods

The following table summarizes common oxidation methods for converting this compound to Boc-D-valinal, with typical reaction parameters.

Oxidation MethodOxidizing Agent(s)Typical SolventTemperature (°C)Reaction Time (h)Key Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)0 to Room Temp2 - 3Mild conditions, but DMP can be explosive.[3][8][9]
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (Et₃N)Dichloromethane (DCM)-78 to Room Temp1 - 3Avoids toxic metals, but produces a foul-smelling byproduct (dimethyl sulfide).[1][2][10]
TEMPO-Catalyzed Oxidation TEMPO, Co-oxidant (e.g., NaOCl, O₂)Acetonitrile (MeCN) or BiphasicRoom Temp1 - 5Can use air as the terminal oxidant, but epimerization can be an issue with certain bases.[7][11]

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation [3]

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (DMP) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate carefully under reduced pressure to yield the crude Boc-D-valinal.

Protocol 2: Swern Oxidation [1][2][10]

  • Under an argon atmosphere, add oxalyl chloride (1.1 eq) to a solution of anhydrous Dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.

  • Stir the reaction for 30 minutes at -78 °C.

  • Add triethylamine (Et₃N) (5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

Visual Guides

The following diagrams illustrate the general workflow for this compound oxidation and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve inert Inert Atmosphere (Ar or N2) dissolve->inert temp_adjust Adjust to Initial Temperature inert->temp_adjust add_oxidant Add Oxidizing Agent temp_adjust->add_oxidant stir Stir & Monitor (TLC/LC-MS) add_oxidant->stir quench Quench Reaction stir->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product Crude Boc-D-valinal concentrate->product

Caption: General experimental workflow for the oxidation of this compound.

troubleshooting_guide start Start: Oxidation of this compound issue What is the primary issue? start->issue incomplete Incomplete Reaction issue->incomplete Low Yield overoxidation Over-oxidation issue->overoxidation Carboxylic Acid Formation epimerization Epimerization issue->epimerization Loss of Optical Purity check_oxidant Check Oxidant: - Stoichiometry? - Fresh? incomplete->check_oxidant increase_oxidant Increase Oxidant Equivalents check_oxidant->increase_oxidant No check_temp Check Temperature: - Too low? check_oxidant->check_temp Yes increase_temp Increase Temperature (monitor side products) check_temp->increase_temp Yes check_reagent Reagent Type: - Mild (DMP, Swern)? overoxidation->check_reagent change_reagent Switch to Milder Oxidant check_reagent->change_reagent No check_h2o Anhydrous Conditions? check_reagent->check_h2o Yes ensure_dry Ensure Dry Solvents & Inert Atmosphere check_h2o->ensure_dry No check_base Strong Base Present? epimerization->check_base avoid_base Avoid Strong Base or Use Buffer check_base->avoid_base Yes check_temp_epi Temperature Too High? check_base->check_temp_epi No lower_temp Lower Reaction Temperature check_temp_epi->lower_temp Yes

References

Troubleshooting guide for solid-phase synthesis using Boc-D-valinol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for solid-phase synthesis (SPPS) utilizing Boc-D-valinol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in SPPS?

The primary challenges associated with the use of this compound, and similar N-terminally protected amino alcohols, stem from steric hindrance. The bulky nature of the valine side chain can impede the efficiency of coupling reactions, potentially leading to lower yields and incomplete reactions. This necessitates the use of more potent coupling reagents and possibly extended reaction times.[1]

Q2: How is this compound typically attached to the resin?

Since this compound lacks a carboxylic acid group, it cannot be directly attached to standard Merrifield or PAM resins. A common strategy involves attaching this compound to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its amino group. This leaves the hydroxyl group of the valinol available for the subsequent coupling of the first amino acid via an ester bond.[2]

Q3: Standard ninhydrin tests are not effective for monitoring reactions with this compound. What are the alternative monitoring methods?

The Kaiser test (ninhydrin test) is unreliable for detecting the secondary amine of this compound. Alternative qualitative tests for monitoring the completion of coupling reactions include:

  • Bromophenol Blue Test: This test is based on the acid-base reaction of the indicator with the basic amino group.[1][3]

  • Chloranil Test: This test produces a blue color in the presence of a secondary amine.[3]

  • Isatin Test: This is another alternative that can be used to detect secondary amines.[3]

Recently, quantitative and non-destructive colorimetric methods are also being developed as alternatives to the traditional Kaiser test.[4]

Q4: What causes incomplete coupling of the first amino acid to the resin-bound this compound?

Incomplete coupling of the first amino acid to the hydroxyl group of the resin-bound this compound is often due to the formation of an ester bond, which can be sterically hindered. To overcome this, it is crucial to use efficient coupling reagents and appropriate reaction conditions.

Q5: What are the common causes of low yield or purity in the final peptide?

Several factors can contribute to low yield or purity:

  • Incomplete Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain can lead to truncated sequences.[5]

  • Poor Coupling Efficiency: As mentioned, steric hindrance from this compound and subsequent bulky amino acids can lead to incomplete coupling and deletion sequences.[5]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites and hindering both deprotection and coupling steps.[5]

  • Side Reactions: Undesirable chemical modifications can occur during synthesis, such as racemization or modifications to sensitive amino acid side chains.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Loading Efficiency of this compound onto 2-CTC Resin Insufficient swelling of the resin.Ensure the resin is adequately swollen in an appropriate solvent like anhydrous Dichloromethane (DCM) for at least 30 minutes before the loading reaction.[2]
Inadequate equivalents of reagents.Use an appropriate excess of this compound (e.g., 1.2 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (e.g., 2.5 equivalents) relative to the resin substitution.
Unreacted chlorotrityl groups.After the loading reaction, cap any remaining unreacted sites by treating the resin with methanol.[2]
Incomplete Coupling of the First Amino Acid (Esterification) Steric hindrance.Use a powerful coupling reagent combination such as DIC/DMAP. Pre-activate the Boc-amino acid for 5-10 minutes before adding it to the resin.[2] Extend the reaction time (e.g., 2-4 hours).[2]
Ineffective monitoring.Use a test for free hydroxyl groups to monitor the completion of the esterification reaction.
Incomplete Subsequent Couplings (Amide Bond Formation) Steric hindrance from the growing peptide chain or the incoming amino acid.Switch to more potent coupling reagents like HBTU, HATU, or HCTU.[5] Increase the equivalents of the Boc-amino acid and coupling reagent (e.g., 3-4 equivalents). Extend the coupling time.
Peptide aggregation.Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF and DMSO. Perform the coupling at a slightly elevated temperature (e.g., 50°C).
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Ensure the trifluoroacetic acid (TFA) solution in DCM is at the correct concentration (typically 25-50%).[1] Increase the deprotection time, especially for sterically hindered residues.
Poor resin swelling.Ensure adequate resin swelling in DCM before the deprotection step.
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more steps.Optimize coupling conditions as described above. Consider performing a double coupling for difficult residues.
Low Overall Yield Premature cleavage of the peptide from the acid-labile 2-CTC resin.Use a milder cleavage cocktail if possible, or a resin with a more stable linker if the synthesis is long.
Loss of peptide during workup and purification.Optimize the precipitation and purification protocols.

Quantitative Data Summary

The following tables provide representative quantitative data for key steps in solid-phase synthesis involving Boc-protected amino alcohols. These values should be considered as general guidelines and may require optimization for specific sequences.

Table 1: Representative Loading Efficiency of this compound onto 2-Chlorotrityl Chloride Resin

ParameterValueReference
Resin Substitution (initial)1.0 - 1.6 mmol/g[2]
This compound Equivalents1.2
DIPEA Equivalents2.5
Reaction Time1 - 2 hours[2]
Expected Loading Efficiency >90% [2]

Table 2: Representative Coupling Conditions for the First Amino Acid (Esterification)

Coupling ReagentBaseSolventReaction TimeTypical Coupling Efficiency (%)
DIC/DMAP (cat.)-DMF/DCM2 - 4 h>95

Table 3: Representative Conditions for Subsequent Amino Acid Couplings

Coupling ReagentAdditiveBaseSolventReaction TimeEquivalents (AA/Reagent)
HBTUHOBtDIPEADMF1 - 4 h3 - 4
HATUHOAtDIPEADMF/NMP1 - 4 h3 - 4
HCTU-DIPEADMF1 - 4 h3 - 4

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Swelling: Swell the 2-CTC resin (1.0 g, ~1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.[2]

  • Reagent Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to resin substitution) in anhydrous DCM. Add DIPEA (2.5 equivalents relative to resin substitution).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin and agitate the mixture for 1-2 hours at room temperature.[2]

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.[2]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[2]

  • Drying: Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation (Single Coupling Cycle)
  • Boc Deprotection:

    • Swell the Boc-protected peptide-resin in DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes (pre-wash).[1]

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Boc-amino acid (3-4 equivalents), a coupling reagent (e.g., HATU, 3-4 equivalents), and an additive (e.g., HOAt, 3-4 equivalents) in DMF or NMP. Add DIPEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using an appropriate method (e.g., Bromophenol Blue test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage from Resin and O-to-N Acyl Migration
  • Mild Acidic Cleavage: The fully assembled peptide is cleaved from the 2-CTC resin under mild acidic conditions (e.g., a solution of TFA/TIS/H₂O in a ratio of 1:1:1 in DCM) to yield the protected O-acyl isopeptide, keeping the side-chain protecting groups intact.[2]

  • O-to-N Acyl Migration: The O-acyl isopeptide is then subjected to conditions that promote an intramolecular O-to-N acyl transfer. This rearrangement is typically achieved by dissolving the isopeptide in a suitable solvent and adjusting the pH to neutral or slightly basic (pH ~7-7.5), which results in the formation of the desired peptide with a native amide bond and a C-terminal D-valinol.[6][7]

  • Final Deprotection: The side-chain protecting groups can be removed using standard strong acid cleavage conditions, such as anhydrous HF with appropriate scavengers.

Visualizations

Experimental Workflow for Solid-Phase Synthesis of a Peptide with C-terminal D-valinol

SPPS_Workflow start Start: 2-Chlorotrityl Chloride Resin load Loading: This compound, DIPEA, DCM start->load 1 ester Esterification: 1st Boc-Amino Acid, DIC, DMAP load->ester 2 elong Peptide Elongation: Iterative Deprotection & Coupling Cycles ester->elong 3 cleave Mild Acidic Cleavage: TFA/TIS/H2O elong->cleave 4 migrate O-to-N Acyl Migration: pH ~7-7.5 cleave->migrate 5 deprotect Final Deprotection: Strong Acid (e.g., HF) migrate->deprotect 6 end Final Product: Peptide with C-terminal D-valinol deprotect->end 7

References

Stability issues of Boc-D-valinol under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Boc-D-valinol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound generally stable?

A1: this compound is generally stable under neutral and basic conditions at ambient temperatures. The tert-butyloxycarbonyl (Boc) protecting group is robust against many nucleophiles and conditions used for catalytic hydrogenolysis, making it a versatile choice for multi-step synthesis.[1]

Q2: What are the primary conditions that lead to the degradation of this compound?

A2: The primary route of degradation for this compound is the cleavage of the Boc group under acidic conditions.[1] Strong acids, such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl), are commonly used for its removal (deprotection).[1] The rate of this acid-catalyzed hydrolysis is dependent on the acid strength, temperature, and solvent.[1]

Q3: Is this compound sensitive to high temperatures?

A3: Yes, the Boc protecting group is known to be thermally labile. While stable at recommended storage temperatures (0-8°C), elevated temperatures can cause thermal cleavage of the Boc group, even without an acid catalyst.[2] This thermolytic deprotection typically occurs at temperatures above 150°C.[1]

Q4: Are there any common solvents or reagents that are incompatible with this compound?

A4: Besides strong acids, which will remove the Boc group, care should be taken with highly electrophilic reagents as they could potentially react with the carbamate oxygen. When performing reactions, ensure that the chosen solvent is anhydrous and free of impurities that could react with the molecule.[3] For example, protic solvents may participate in undesired side reactions.

Data Presentation: Qualitative Stability Summary

Condition CategoryReagent/ConditionExpected Stability/OutcomePotential Side Products/Degradation Products
Acidic Strong Acids (e.g., TFA, HCl in dioxane)Labile (Deprotection)D-valinol, Isobutylene, Carbon Dioxide
Mild Acids (e.g., Acetic Acid)Generally Stable (Slow degradation possible at elevated temperatures)Slow formation of D-valinol
Basic Strong Bases (e.g., NaOH, KOH)Generally StablePotential for deprotonation of the hydroxyl group
Mild Bases (e.g., NaHCO₃, Et₃N)StableNone expected
Thermal Elevated Temperature (>150°C)LabileD-valinol, Isobutylene, Carbon Dioxide
Oxidative Oxidizing Agents (e.g., H₂O₂)Potentially UnstableOxidation of the alcohol and/or amine functional groups
Reductive Reducing Agents (e.g., NaBH₄, LiAlH₄)StableNone expected

Troubleshooting Guides

Issue 1: Unexpected Deprotection of this compound During a Reaction
  • Symptom: TLC or LC-MS analysis of your reaction mixture shows the presence of D-valinol, indicating the loss of the Boc protecting group.

  • Possible Causes & Solutions:

    • Acidic Contaminants: Ensure all reagents and solvents are free from acidic impurities. Glassware should be properly cleaned and dried.

    • Inadvertent Acidic Conditions: Some reagents may generate acidic byproducts during the reaction. Consider adding a non-nucleophilic base to the reaction mixture to neutralize any in situ generated acid.

    • High Reaction Temperature: If the reaction is performed at an elevated temperature, consider if thermal cleavage of the Boc group is possible. If feasible, run the reaction at a lower temperature for a longer duration.[3]

Issue 2: Formation of Side Products During a Reaction Involving the Hydroxyl Group
  • Symptom: Besides the desired product, you observe impurities in your reaction mixture by TLC or LC-MS.

  • Possible Causes & Solutions:

    • Reaction with the Boc Group: Highly electrophilic reagents might react with the carbamate functionality. Ensure your reagents are compatible with the Boc group under the chosen reaction conditions.

    • Racemization: If the reaction conditions are harsh (e.g., strongly basic or acidic, high temperature), racemization at the chiral center is a possibility. Use milder conditions and monitor the enantiomeric excess of your product.[4]

    • Self-Condensation: At elevated temperatures, there is a potential for self-condensation reactions. Using more dilute conditions or controlled addition of reagents can help minimize this.[3]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This can be used to generate quantitative data for your specific experimental needs.

Objective: To assess the degradation profile of this compound under acidic, basic, and oxidative stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Trifluoroacetic acid (TFA) for mobile phase

  • HPLC system with a UV detector and a C18 reverse-phase column

  • pH meter

  • Constant temperature chamber or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Sample Preparation for Stress Testing:

    • Acid Hydrolysis: Mix a known volume of the stock solution with 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Mix a known volume of the stock solution with 0.1 M NaOH in a sealed vial.

    • Oxidative Degradation: Mix a known volume of the stock solution with 3% H₂O₂ in a sealed vial.

    • Control Sample: Prepare a control sample by mixing the stock solution with the solvent used for the stressors (e.g., water).

  • Incubation: Place all vials in a constant temperature environment (e.g., 40°C). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in the withdrawn aliquots. For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with an equivalent amount of HCl. Dilute all samples with the mobile phase.

    • Analyze the samples by a validated HPLC-UV method (e.g., detection at 210 nm) to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration or peak area of this compound as a function of time for each condition.

    • Determine the degradation rate and, if possible, the half-life (t₁/₂) of the compound under each stress condition.

Mandatory Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions BocDValinol_acid This compound Protonation Protonation of Carbonyl Oxygen BocDValinol_acid->Protonation H+ CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Loss of tert-butyl cation Isobutylene Isobutylene Protonation->Isobutylene DValinol D-valinol CarbamicAcid->DValinol CO2 CO2 CarbamicAcid->CO2 BocDValinol_base This compound Stable Generally Stable BocDValinol_base->Stable G start Start Stability Study prep_stock Prepare this compound Stock Solution start->prep_stock prep_samples Prepare Samples: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Control prep_stock->prep_samples incubate Incubate at Controlled Temperature (e.g., 40°C) prep_samples->incubate aliquots Withdraw Aliquots at Time Intervals incubate->aliquots quench Quench Reaction and Neutralize Samples aliquots->quench analyze Analyze by HPLC-UV quench->analyze data_analysis Plot Concentration vs. Time Calculate Degradation Rate/Half-life analyze->data_analysis end Stability Profile Determined data_analysis->end G action_node action_node start Unexpected Peak in TLC/LC-MS? is_deprotected Is it D-valinol? start->is_deprotected is_side_product Other Impurity? start->is_side_product is_deprotected->is_side_product No check_acid Check for Acidic Contamination/Byproducts is_deprotected->check_acid Yes check_reagents Verify Reagent Compatibility is_side_product->check_reagents Yes lower_temp Lower Reaction Temperature check_acid->lower_temp milder_conditions Use Milder Conditions check_reagents->milder_conditions

References

Technical Support Center: Monitoring Reactions with Boc-D-valinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving Boc-D-valinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions involving this compound?

The primary methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For structural confirmation of the final product and in some cases, for reaction kinetics, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool.[2]

Q2: How can I use TLC to monitor my this compound reaction?

TLC is a quick and effective method for qualitative monitoring of reaction progress, such as Boc protection.[3] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), you can visualize the consumption of the starting material and the appearance of the product spot. The difference in polarity between the starting material (D-valinol) and the product (this compound) allows for their separation on the plate.

Q3: Why is HPLC considered a primary method for monitoring these reactions?

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for monitoring reactions involving this compound because it allows for the accurate quantification of reactants, products, and byproducts.[4] This provides real-time data on reaction completion, helping to optimize reaction times and improve overall yield and purity.[4]

Q4: When should I use LC-MS to analyze my reaction?

LC-MS is particularly useful when you need to confirm the identity of your products and byproducts. It combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing you to determine the mass-to-charge ratio of the components in your reaction mixture.[5] This is invaluable for identifying unknown impurities or confirming the successful formation of your desired product.[5]

Q5: Can NMR be used for real-time reaction monitoring?

Yes, NMR spectroscopy can be used for in-situ reaction monitoring, providing quantitative and structurally rich information.[2][6] Benchtop NMR spectrometers are making this technique more accessible for online reaction monitoring.[6][7] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.

Troubleshooting Guides

Problem 1: Incomplete or Slow Reaction

Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible CauseSuggested Solution
Steric Hindrance The bulky tert-butyl group of the Boc protecting group and the isopropyl group of valinol can slow down reactions.[8][9] Consider using more potent reagents, increasing the reaction temperature, or extending the reaction time. For peptide couplings, "double coupling" (repeating the coupling step with fresh reagents) may be necessary.[4]
Insufficient Reagent Ensure the stoichiometry of your reagents is correct. A modest excess of one reagent may be required to drive the reaction to completion.
Poor Solubility Confirm that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent.
Inadequate Activation (for coupling reactions) For peptide couplings, ensure your activating agents (e.g., HBTU, HATU) are fresh and that the pre-activation step is allowed to proceed for the recommended time before adding to the amine component.[4]
Problem 2: Formation of Side Products

Symptom: HPLC or LC-MS analysis shows the presence of unexpected peaks in the reaction mixture.

Possible CauseSuggested Solution
Degradation of Boc Group The Boc group is sensitive to strong acids.[1] If your reaction conditions are acidic, you may observe premature deprotection. Ensure your reaction is performed under appropriate pH conditions.
Side Reactions with Reactive Intermediates During Boc deprotection with acids like trifluoroacetic acid (TFA), the resulting tert-butyl cation can cause side reactions.[4] The use of scavengers, such as triisopropylsilane (TIS), can help to mitigate these unwanted reactions.[9]
Oxidation The primary alcohol of this compound can be oxidized. If not intended, ensure your reaction is carried out under an inert atmosphere and with reagents free of oxidizing impurities.[3]
Problem 3: HPLC Analysis Issues

Symptom: Poor peak shape (broadening, tailing), shifting retention times, or high backpressure during HPLC analysis.

Possible CauseSuggested Solution
Improper Sample Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]
Column Overload The sample concentration may be too high. Dilute the sample and re-inject.[5]
Secondary Interactions with Column The analyte may be interacting with the column's stationary phase. Adding a competing agent like a small amount of TFA (0.1%) to the mobile phase can improve peak shape.[5]
Column Degradation The column may be at the end of its lifespan. Replace it with a new column of the same type.[5]

Experimental Protocols

Protocol 1: General TLC Monitoring
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: On the starting line, apply a small spot of your starting material (co-spot), and a spot of the reaction mixture using a capillary tube.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, stain the plate using a suitable staining solution (e.g., potassium permanganate or ninhydrin for free amines).

  • Analyze the Results: The reaction is complete when the starting material spot in the reaction mixture lane has disappeared and a new product spot is prominent.

Protocol 2: General RP-HPLC Monitoring
  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction immediately by diluting the aliquot in the HPLC mobile phase.[4]

  • HPLC System and Column: Use a reverse-phase C18 column.[5]

  • Mobile Phase: A common mobile phase is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).[5]

  • Gradient Program: A typical gradient might start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for equilibration.[5]

  • Detection: Monitor the elution profile using a UV detector at 210-220 nm.[5]

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. The retention time of the Boc-protected product will typically be longer than the unprotected starting material.

Data Presentation

Table 1: Typical Retention Times in RP-HPLC

CompoundProtecting GroupTypical C18 Column Retention Time
D-valinolNoneShorter
This compoundBocLonger

Note: Absolute retention times will vary depending on the specific HPLC method (column, gradient, flow rate).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Start Reaction with this compound take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc TLC Analysis take_aliquot->tlc quench Quench Reaction in Aliquot take_aliquot->quench decision Reaction Complete? tlc->decision hplc HPLC/LC-MS Analysis hplc->decision quench->hplc workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

Caption: General workflow for monitoring reactions involving this compound.

troubleshooting_workflow cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Reaction Monitoring Shows Issue check_incomplete check_incomplete start->check_incomplete Low Conversion check_side_products check_side_products start->check_side_products Impurity Peaks check_sterics Assess Steric Hindrance solution1 Optimize Conditions (Temp, Time, Reagents) check_sterics->solution1 check_reagents Verify Reagent Stoichiometry check_reagents->solution1 check_solubility Check Solubility check_solubility->solution1 check_ph Evaluate Reaction pH check_ph->solution1 use_scavengers Consider Scavengers use_scavengers->solution1 check_atmosphere Ensure Inert Atmosphere check_atmosphere->solution1 check_incomplete->check_sterics check_incomplete->check_reagents check_incomplete->check_solubility check_side_products->check_ph check_side_products->use_scavengers check_side_products->check_atmosphere solution2 Purification Strategy check_side_products->solution2

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Purification of Commercial Boc-D-valinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial Boc-D-valinol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. Common impurities include:

  • Unreacted Starting Materials: Residual D-valinol and di-tert-butyl dicarbonate ((Boc)₂O).[1]

  • Synthesis Byproducts: Small amounts of di-Boc protected D-valinol, where the hydroxyl group is also protected by a Boc group.[1]

  • Degradation Products: The Boc protecting group is sensitive to acidic conditions and high temperatures, which can lead to its cleavage and the formation of D-valinol.[2]

  • Residual Solvents: Solvents used in the manufacturing and purification process, such as ethyl acetate, hexanes, or dichloromethane, may be present.[1]

Q2: My this compound is an oil, but I need a solid. How can I solidify it?

A2: Boc-protected amino alcohols are often isolated as oils or gels.[3] This can be due to residual solvents or the intrinsic properties of the compound. To induce solidification, you can try the following:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle heating (e.g., 40-60 °C).[3]

  • Trituration/Pulping: Dissolve the oil in a minimal amount of a "good" solvent (like diethyl ether) and then precipitate the solid by adding a "poor" or "anti-solvent" (like n-hexane).[3][4] Stirring the resulting slurry for a period can help in forming a solid.[4]

  • Seeding: If you have a small amount of solid this compound (a seed crystal), adding it to the oil can initiate crystallization.[4][5][6] The mixture should be left to stand at room temperature until it solidifies.[4][5]

Q3: What is the most effective method for purifying this compound on a laboratory scale?

A3: For lab-scale purification, silica gel column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.[7] Recrystallization is also a powerful technique, especially if the material can be solidified.[7]

Q4: How do I choose a solvent system for column chromatography?

A4: A common and effective eluent for purifying this compound on silica gel is a gradient of ethyl acetate in hexanes.[7] You can determine the optimal ratio by first running a thin-layer chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) for this compound of approximately 0.3-0.4.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The purity of this compound should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for routine purity analysis.[1] Chiral HPLC can be used to determine the enantiomeric purity.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify residual solvents and process-related impurities by comparing the spectrum to that of a pure standard.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing their molecular weights.[1]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Possible Cause Solution
Product is too soluble in the eluent If the product is eluting too quickly (high Rf), decrease the polarity of the solvent system (e.g., reduce the percentage of ethyl acetate in hexanes).
Product is adsorbing too strongly to the silica gel If the product is not moving from the baseline (low Rf), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A small amount of a more polar solvent like methanol can be added, but be cautious as this can sometimes lead to co-elution of impurities.
Improper column packing Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and recovery.
Product degradation on silica While less common for this compound, some compounds can degrade on silica gel. If this is suspected, consider using deactivated silica or an alternative stationary phase like alumina.
Issue 2: Difficulty with Recrystallization
Possible Cause Solution
Oiling out instead of crystallizing This occurs when the solution is supersaturated at a temperature above the melting point of the solid. Try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce crystallization.
No crystals form upon cooling The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration and then try cooling again. The presence of impurities can also inhibit crystallization; in this case, a preliminary purification by column chromatography may be necessary.
Poor recovery of purified material The compound may be too soluble in the cold recrystallization solvent. Try a different solvent system where the compound has lower solubility at cold temperatures. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.

Data Presentation

The following tables provide illustrative data on the potential improvement in purity that can be achieved through common purification techniques.

Table 1: Illustrative Purity Improvement of this compound by Column Chromatography

Sample Initial Purity (by HPLC) Key Impurities Purification Method Final Purity (by HPLC)
Commercial Lot A94.5%D-valinol, (Boc)₂OSilica Gel Chromatography (Hexane/Ethyl Acetate Gradient)>99.0%
Commercial Lot B96.0%Unknown less polar impuritySilica Gel Chromatography (Hexane/Ethyl Acetate Gradient)>99.5%

Table 2: Illustrative Purity Improvement by Recrystallization

Sample Initial Purity (by HPLC) Physical State Recrystallization Solvent Final Purity (by HPLC)
Crude Product92.0%OilDiethyl Ether / Hexane98.5%
After Column98.5%SolidEthyl Acetate / Hexane>99.8%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the chromatography eluent.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the this compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude or semi-pure solid this compound in a flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Precipitation: Slowly add a "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum recovery, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Mandatory Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product Crude Commercial this compound (Oil or Solid) ColChrom Column Chromatography (Silica Gel) Crude->ColChrom Primary Method Recryst Recrystallization Crude->Recryst If Solidifiable Analysis Purity Check (HPLC, NMR) ColChrom->Analysis Recryst->Analysis Analysis->ColChrom If Further Purification Needed Analysis->Recryst If Further Purification Needed Pure Pure this compound (>99%) Analysis->Pure If Purity is Met

Caption: General workflow for the purification of commercial this compound.

TroubleshootingLogic Start Product is Impure After Initial Purification CheckPurity Identify Impurities (LC-MS, NMR) Start->CheckPurity PolarImp Impurities are More Polar (e.g., D-valinol) CheckPurity->PolarImp Polar NonPolarImp Impurities are Less Polar (e.g., (Boc)₂O) CheckPurity->NonPolarImp Non-Polar ActionPolar Optimize Column Chromatography: - Use less polar eluent - Perform aqueous wash/extraction PolarImp->ActionPolar ActionNonPolar Optimize Column Chromatography: - Use more polar eluent - Consider recrystallization NonPolarImp->ActionNonPolar FinalCheck Re-analyze Purity ActionPolar->FinalCheck ActionNonPolar->FinalCheck Success Purification Successful FinalCheck->Success Purity Met Failure Consider Alternative Purification Strategy FinalCheck->Failure Purity Not Met

Caption: Troubleshooting logic for purifying this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis, with a Focus on D-Valinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for applications in drug development and materials science, chiral auxiliaries serve as a powerful and established strategy for controlling stereochemistry. These molecular tools temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to favor the formation of a specific stereoisomer. This guide provides a comparative analysis of the efficacy of various chiral auxiliaries, with a particular focus on those derived from the readily available amino alcohol, D-valinol. While direct quantitative data for Boc-D-valinol as a traditional chiral auxiliary is not extensively documented in scientific literature, its structural parent, D-valinol, gives rise to highly effective auxiliaries, most notably the Evans oxazolidinone auxiliaries.[1][2] This guide will compare these D-valinol-derived auxiliaries with other prominent classes, such as those based on pseudoephedrine and 8-phenylmenthol, supported by experimental data and detailed protocols.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is primarily evaluated based on the diastereoselectivity (or enantioselectivity after cleavage), and the chemical yield of the reaction.[3] Asymmetric alkylation and aldol reactions are benchmark transformations for assessing the performance of chiral auxiliaries.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction used to synthesize enantiomerically enriched α-substituted carboxylic acids.[4] The chiral auxiliary directs the approach of an electrophile to a prochiral enolate.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.)Reference
D-Valinol-derived Oxazolidinone N-propionyl oxazolidinoneBenzyl bromide90-95>99% d.e.[4]
L-Phenylalaninol-derived Oxazolidinone (Evans Auxiliary) N-propionyl oxazolidinoneBenzyl bromide90-95>99% d.e.[4]
(+)-Pseudoephedrine Amide N-propionyl amideBenzyl bromide80-90>98% d.e.[4]
(-)-8-Phenylmenthol Ester AcrylateNot Applicable (Cycloaddition)HighHigh[]

Data Interpretation: The D-Valinol-derived oxazolidinone auxiliary demonstrates exceptional performance in asymmetric alkylation, providing both high yields and outstanding diastereoselectivity, which is comparable to the widely-used phenylalanine-derived Evans auxiliary.[4] While pseudoephedrine-based auxiliaries also yield excellent results, the D-Valinol-derived auxiliary shows superior stereochemical control in this specific comparison.[4]

Asymmetric Aldol Addition

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, potentially creating two new stereocenters with high stereocontrol.[2][6]

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
D-Valinol-derived Oxazolidinone Isobutyraldehyde80>99:1[2]
D-Valinol-derived Oxazolidinone Benzaldehyde95>99:1[2]
L-Phenylalaninol-derived Oxazolidinone (Evans Auxiliary) Isobutyraldehyde85>99:1[2]
L-Phenylalaninol-derived Oxazolidinone (Evans Auxiliary) Benzaldehyde97>99:1[2]

Data Interpretation: In asymmetric aldol reactions, both D-Valinol-derived and L-Phenylalaninol-derived Evans auxiliaries exhibit excellent yields and exceptionally high diastereoselectivity, consistently favoring the syn-aldol product.[2] The choice between the two often depends on the desired enantiomer of the final product.

The Role of this compound

While direct comparative data for this compound as a chiral auxiliary in these specific reactions is scarce, it is a valuable chiral building block in its own right.[3][7] Its primary application is in solid-phase peptide synthesis (SPPS) to produce C-terminally modified peptides.[8][9] These modifications can enhance peptide stability against enzymatic degradation and improve pharmacokinetic properties.[8] The this compound is typically attached to a resin, and the peptide chain is elongated from its hydroxyl group.[8]

The structural features of this compound, including the bulky Boc protecting group and the isopropyl side chain, suggest its potential as a chiral directing group.[3] These features could provide the necessary steric hindrance to bias the facial approach of a nucleophile or electrophile.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for asymmetric alkylation using a D-valinol-derived oxazolidinone auxiliary.

1. Acylation of the Chiral Auxiliary:

  • The chiral auxiliary (e.g., (4R)-4-isopropyl-2-oxazolidinone derived from D-valinol) is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl oxazolidinone.[1]

2. Diastereoselective Alkylation:

  • Materials: N-propionyl oxazolidinone, anhydrous Tetrahydrofuran (THF), n-butyllithium, benzyl bromide.[1]

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.[1]

    • Slowly add n-butyllithium (1.05 eq) dropwise to form the chiral enolate.[1]

    • Stir for 30 minutes at -78 °C.[1]

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.[1]

    • Stir the reaction mixture at -78 °C for 2-4 hours.[1]

    • Quench the reaction by adding a saturated aqueous NH₄Cl solution.[1]

    • Purify the product by flash column chromatography.[1]

3. Cleavage of the Chiral Auxiliary:

  • Materials: Alkylated product, Tetrahydrofuran (THF), water, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂).[1]

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.[1]

    • Add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq).[1]

    • Stir the mixture at room temperature for 4-12 hours.[1]

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).[1]

    • The chiral auxiliary can often be recovered for reuse.[1]

Visualizing Asymmetric Synthesis Workflows

Understanding the logical flow of asymmetric synthesis is crucial for experimental design. The following diagrams, generated using Graphviz, illustrate the general workflow for using a chiral auxiliary and the synthesis of this compound.

G cluster_0 Asymmetric Alkylation Workflow Prochiral_Acid Prochiral Carboxylic Acid Acylation Acylation Prochiral_Acid->Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., D-Valinol derivative) Chiral_Auxiliary->Acylation N_Acyl_Intermediate N-Acyl Intermediate Acylation->N_Acyl_Intermediate Enolate_Formation Enolate Formation (Base) N_Acyl_Intermediate->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product (Diastereomerically Enriched) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

G cluster_1 Synthesis of this compound N_Boc_D_valine N-Boc-D-valine N_Methylation N-Methylation (e.g., NaH, MeI) N_Boc_D_valine->N_Methylation Step 1 N_Boc_N_methyl_D_valine N-Boc-N-methyl-D-valine N_Methylation->N_Boc_N_methyl_D_valine Reduction Reduction of Carboxylic Acid N_Boc_N_methyl_D_valine->Reduction Step 2 Boc_D_valinol This compound Reduction->Boc_D_valinol

Caption: Two-step synthesis of this compound from N-Boc-D-valine.[7]

References

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of Boc-D-valinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like tert-butoxycarbonyl-D-valinol (Boc-D-valinol) is a critical quality attribute. Ensuring high enantiomeric purity is paramount for the synthesis of effective and safe active pharmaceutical ingredients. This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric purity of this compound, supported by experimental data and detailed methodologies.

The principal methods for this analysis can be categorized as direct or indirect. Direct methods, such as Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), involve the separation of enantiomers on a chiral stationary phase (CSP).[1] Indirect methods require a derivatization step to convert the enantiomers into diastereomers, which can then be separated using standard achiral chromatography.[1] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also serve as powerful, though sometimes more complex, alternatives.[1][2]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including required sensitivity, sample throughput, availability of instrumentation, and the specific properties of the sample matrix. The following table summarizes the key performance characteristics of the most common techniques.

TechniquePrincipleTypical Chiral Selector / Derivatizing AgentResolution (Rs)Typical Analysis TimeAdvantagesDisadvantages
Chiral HPLC Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[1]Polysaccharide-based (e.g., CHIRALPAK®, Lux® series) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® series).[1][3]> 2.0 (baseline)[1]15-30 min[1]Direct analysis, high resolution, well-established methods.[1]Higher organic solvent consumption, potentially longer run times than SFC.[3]
Supercritical Fluid Chromatography (SFC) Direct separation using a supercritical fluid (typically CO₂) as the mobile phase on a CSP.[3][]Polysaccharide-based (e.g., CHIRALPAK® series).[3]> 1.5< 10 minFast separations, reduced organic solvent use ("greener" method), high throughput.[3][5]Requires specialized instrumentation.[]
Gas Chromatography (GC) Separation of volatile enantiomers on a chiral capillary column.[6]Derivatized cyclodextrins.[7]> 1.510-25 minHigh sensitivity, especially with Flame Ionization Detector (FID).[8]Typically requires derivatization to increase analyte volatility, which adds a step and risks racemization.[1][2]
Indirect HPLC Derivatization to form diastereomers, followed by separation on a standard achiral (e.g., C18) column.[1]Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]> 2.020-40 minUses standard, less expensive achiral columns; high sensitivity.[9]Derivatization adds complexity and time; potential for kinetic resolution issues.[10]
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or derivatization, causing distinguishable chemical shifts.[2][11]Chiral solvating agents (e.g., BINOL derivatives) or chiral derivatizing agents.[11][12]N/A (based on signal separation)< 15 min per sampleRapid, non-separative technique; provides structural information.[11]Lower sensitivity and precision for minor enantiomer quantification compared to chromatography; requires specialized reagents.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following protocols are representative examples for the chromatographic analysis of Boc-valinol enantiomers.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for determining enantiomeric purity due to its high resolution and robustness.[13]

  • Objective: To directly separate and quantify the D- and L-enantiomers of Boc-valinol.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIRALPAK® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[13]

  • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25 °C.[13]

  • Detection: UV at 210 nm.[13]

  • Injection Volume: 10 µL.[13]

  • Sample Preparation: Dissolve the this compound sample and a racemic Boc-D,L-valinol standard in the mobile phase to a concentration of 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the major (D) and minor (L) enantiomers using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100[13]

Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and faster alternative to HPLC for chiral separations.[3]

  • Objective: To achieve rapid, direct separation of Boc-valinol enantiomers.

  • Instrumentation: SFC system with a back-pressure regulator and UV detector.

  • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® series).[3]

  • Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., 80:20 v/v CO₂ / Methanol).[1]

  • Flow Rate: 3.0 mL/min.[1]

  • Outlet Pressure: 150 bar.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 5 µL.[1]

  • Sample Preparation: Dissolve the this compound sample and a racemic standard in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.[1] Filter through a 0.45 µm syringe filter.

Protocol 3: Indirect HPLC via Derivatization with Marfey's Reagent

This indirect method uses a chiral derivatizing agent to form diastereomers that can be separated on a common achiral column.

  • Objective: To separate and quantify Boc-valinol enantiomers as diastereomeric derivatives.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: Gradient elution using Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 340 nm (due to the dinitrophenyl group of the derivatizing agent).[1]

  • Injection Volume: 20 µL.[1]

  • Derivatization Protocol: [1]

    • To 50 µL of a 1 mg/mL solution of the Boc-valinol sample in acetone, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction.

    • Incubate the mixture at 40 °C for 1 hour.

    • After cooling to room temperature, neutralize the reaction with 20 µL of 1 M HCl.

    • Dilute the sample with the mobile phase before injection.

Visualizing the Analytical Workflow

The general process for determining the enantiomeric purity of a chiral compound like this compound follows a structured workflow, from sample handling to the final purity calculation.

G cluster_workflow General Workflow for Enantiomeric Purity Analysis Sample This compound Sample Prep Sample Preparation (Dissolution, Filtration, Derivatization if needed) Sample->Prep Input Racemic Racemic Standard (Boc-D,L-valinol) Racemic->Prep Reference Analysis Analytical Separation (Chiral HPLC, SFC, or GC) Prep->Analysis Acquisition Data Acquisition (Chromatogram) Analysis->Acquisition Calculation Data Processing & Calculation (% Enantiomeric Excess) Acquisition->Calculation Result Final Purity Report Calculation->Result

Caption: Workflow for enantiomeric purity analysis.

References

A Comparative Guide to Boc-D-valinol and Fmoc-D-valinol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a pivotal decision that dictates the efficiency, purity, and overall success of the endeavor. This is particularly true when incorporating non-proteinogenic amino alcohols like D-valinol, which can enhance the enzymatic stability of the resulting peptide. This guide provides an objective comparison of Boc-D-valinol and Fmoc-D-valinol in the context of solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

Core Principles: Boc vs. Fmoc Strategies

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile and is cleaved using a mild base, most commonly piperidine.[1][] This distinction governs the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions.

Data Presentation: A Comparative Analysis

Table 1: General Comparison of Boc and Fmoc Strategies for D-Valinol Incorporation

FeatureThis compound StrategyFmoc-D-valinol Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]20% Piperidine in Dimethylformamide (DMF)[1]
Side-Chain Protection Typically Benzyl (Bzl)-basedTypically tert-Butyl (tBu)-based
Final Cleavage Reagent Strong acids like HF or TFMSATrifluoroacetic Acid (TFA)[]
Orthogonality Partial (Graduated Acid Lability)Fully Orthogonal
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Key Advantages Can be better for long or hydrophobic sequences, less aggregation[4]Milder conditions, suitable for acid-sensitive residues, easier automation[5]
Key Disadvantages Harsh final cleavage conditions, use of hazardous reagents (HF)Potential for side reactions like diketopiperazine formation[1]

Table 2: Illustrative Performance Comparison in SPPS (based on data for other D-amino acids)

Performance MetricBoc Strategy (Illustrative)Fmoc Strategy (Illustrative)
Coupling Efficiency Can be challenging for sterically hindered residues; may require double coupling[1]Generally high, though may require extended times or potent reagents for hindered residues[]
Crude Peptide Purity ~55% (for a model pentapeptide with D-Tyr(Me))[6]~75% (for a model pentapeptide with D-Tyr(Me))[6]
Crude Peptide Yield ~65% (for a model pentapeptide with D-Tyr(Me))[6]~80% (for a model pentapeptide with D-Tyr(Me))[6]
Final Purified Peptide Yield ~25% (for a model pentapeptide with D-Tyr(Me))[6]~40% (for a model pentapeptide with D-Tyr(Me))[6]
Racemization Potential Low to moderate, dependent on coupling reagents and additives[7]Generally low with modern coupling reagents[]

Note: The data in Table 2 is illustrative and based on the synthesis of a model peptide containing O-methylated D-tyrosine.[6] Actual results for D-valinol may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and a general protocol for Fmoc-based SPPS are provided below.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to a highly acid-labile resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (for capping)

Procedure:

  • Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (1.2 equivalents relative to resin substitution) in anhydrous DCM.

  • Add DIEA (2.5 equivalents relative to resin substitution) to the this compound solution.

  • Add the this compound/DIEA solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, add methanol and agitate for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM, DMF, and DCM.

  • Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation using Boc Chemistry

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

Materials:

  • This compound-loaded resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes. Wash the resin with DCM.[1]

  • Neutralization: Treat the resin with 5-10% DIEA in DMF for 10 minutes. Wash the resin with DMF.[8]

  • Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered residues like valine, a double coupling may be necessary.[1]

  • Wash the resin with DMF and DCM.

  • Repeat the cycle for each subsequent amino acid.

Protocol 3: General Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol describes a typical cycle for peptide elongation using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc group. Wash the resin with DMF.[1]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[1]

    • Add DIEA (6-10 equivalents) to activate the amino acid.[1]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For sterically hindered residues, a longer coupling time or double coupling may be required.[1]

  • Wash the resin with DMF.

  • Repeat the cycle for each subsequent amino acid.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for Boc- and Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin This compound-Resin Deprotection Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash_Deprotection Wash (DCM) Deprotection->Wash_Deprotection Neutralization Neutralization (5-10% DIEA in DMF) Wash_Neutralization Wash (DMF) Neutralization->Wash_Neutralization Coupling Coupling (Boc-AA, HBTU, DIEA) Wash_Coupling Wash (DMF, DCM) Coupling->Wash_Coupling Wash_Deprotection->Neutralization Wash_Neutralization->Coupling Repeat Repeat Cycle or Final Cleavage Wash_Coupling->Repeat Repeat->Deprotection Next Amino Acid Fmoc_SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash_Deprotection Wash (DMF) Deprotection->Wash_Deprotection Coupling Coupling (Fmoc-AA, HBTU, DIEA) Wash_Coupling Wash (DMF) Coupling->Wash_Coupling Wash_Deprotection->Coupling Repeat Repeat Cycle or Final Cleavage Wash_Coupling->Repeat Repeat->Deprotection Next Amino Acid

References

A Spectroscopic Showdown: Unveiling the Molecular Transformations of Boc-D-valinol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Boc-D-valinol and its primary reaction products, D-valinol and N-Boc-D-valinal, provides researchers, scientists, and drug development professionals with a clear roadmap for identifying and characterizing these critical chiral building blocks. This guide presents a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

This compound, a valuable chiral amino alcohol, serves as a versatile starting material in the synthesis of pharmaceuticals and other complex organic molecules. Its strategic importance lies in the selective reactivity of its two primary functional groups: the tert-butyloxycarbonyl (Boc)-protected amine and the primary alcohol. This guide explores the spectroscopic signatures of this compound and the distinct changes that occur upon its transformation into two key derivatives: D-valinol, the product of amine deprotection, and N-Boc-D-valinal, the product of alcohol oxidation.

Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic data for this compound, D-valinol, and N-Boc-D-valinal.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound ~4.85d1HNH
~3.65m1HCH-OH
~3.55dd1HCH₂-OH
~3.45dd1HCH₂-OH
~1.90m1HCH(CH₃)₂
1.45s9HC(CH₃)₃
0.95d3HCH(CH₃)₂
0.90d3HCH(CH₃)₂
D-valinol [1]~3.55dd1HCH₂-OH
~3.25dd1HCH₂-OH
~2.60m1HCH-NH₂
~2.10br s3HNH₂ and OH
~1.70m1HCH(CH₃)₂
0.95d3HCH(CH₃)₂
0.88d3HCH(CH₃)₂
N-Boc-D-valinal ~9.60s1HCHO
~5.00d1HNH
~4.10m1HCH-CHO
~2.10m1HCH(CH₃)₂
1.45s9HC(CH₃)₃
1.05d3HCH(CH₃)₂
0.95d3HCH(CH₃)₂

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shift (δ ppm)Assignment
This compound ~156.5C=O (Boc)
~79.5C(CH₃)₃
~65.0CH₂-OH
~57.0CH-NH
~30.0CH(CH₃)₂
~28.5C(CH₃)₃
~19.5CH(CH₃)₂
~18.5CH(CH₃)₂
D-valinol [1]~66.0CH₂-OH
~59.0CH-NH₂
~30.0CH(CH₃)₂
~19.0CH(CH₃)₂
~18.0CH(CH₃)₂
N-Boc-D-valinal ~204.0CHO
~156.0C=O (Boc)
~80.0C(CH₃)₃
~65.0CH-CHO
~31.0CH(CH₃)₂
~28.5C(CH₃)₃
~20.0CH(CH₃)₂
~19.0CH(CH₃)₂

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

CompoundO-H StretchN-H StretchC=O StretchC-H Stretch
This compound ~3400 (broad)~3350~1690~2870-2960
D-valinol [1]~3300 (broad)~3370, ~3290-~2870-2960
N-Boc-D-valinal -~3350~1710 (Boc), ~1730 (aldehyde)~2870-2960, ~2720, ~2820 (aldehyde)

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₀H₂₁NO₃203.28148 [M-C₄H₉O]⁺, 102 [M-Boc+H]⁺, 57 [C₄H₉]⁺
D-valinol [1]C₅H₁₃NO103.1686 [M-NH₃]⁺, 72 [M-CH₂OH]⁺, 44 [CH₃CHNH₂]⁺
N-Boc-D-valinal C₁₀H₁₉NO₃201.26146 [M-C₄H₉O]⁺, 100 [M-Boc+H]⁺, 57 [C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key transformations and spectroscopic analyses are provided below.

Synthesis of D-valinol (Deprotection of this compound)

Objective: To remove the Boc protecting group from this compound to yield D-valinol.

Methodology:

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • For TFA deprotection, the solvent and excess TFA are typically removed under reduced pressure. The resulting residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

    • For HCl deprotection, the hydrochloride salt of D-valinol often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The crude D-valinol can be further purified by recrystallization or column chromatography if necessary.

Synthesis of N-Boc-D-valinal (Oxidation of this compound)

Objective: To selectively oxidize the primary alcohol of this compound to an aldehyde.

Methodology (Dess-Martin Periodinane Oxidation):

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude N-Boc-D-valinal, which can be purified by silica gel chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using thin-film or ATR techniques.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Visualizing the Transformations

The following diagrams illustrate the reaction pathways and the general experimental workflow for the spectroscopic comparison.

reaction_pathway Boc_D_valinol This compound D_valinol D-valinol Boc_D_valinol->D_valinol  TFA or HCl   (Deprotection) Boc_D_valinal N-Boc-D-valinal Boc_D_valinol->Boc_D_valinal  Dess-Martin Periodinane   (Oxidation)

Caption: Reaction pathways of this compound.

experimental_workflow cluster_start Starting Material cluster_reactions Reactions cluster_products Reaction Products cluster_analysis Spectroscopic Analysis Boc_D_valinol This compound Deprotection Deprotection Boc_D_valinol->Deprotection Oxidation Oxidation Boc_D_valinol->Oxidation NMR ¹H & ¹³C NMR Boc_D_valinol->NMR IR IR Spectroscopy Boc_D_valinol->IR MS Mass Spectrometry Boc_D_valinol->MS D_valinol D-valinol Deprotection->D_valinol Boc_D_valinal N-Boc-D-valinal Oxidation->Boc_D_valinal D_valinol->NMR D_valinol->IR D_valinol->MS Boc_D_valinal->NMR Boc_D_valinal->IR Boc_D_valinal->MS

References

A Comparative Guide to the Structural Validation of Synthesized Peptides Containing D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as D-valinol, into synthetic peptides is a key strategy in modern drug development to enhance therapeutic properties like proteolytic stability and bioavailability. However, the inclusion of these modified residues necessitates rigorous structural validation to ensure the desired product has been synthesized with high purity and the correct stereochemistry. This guide provides an objective comparison of analytical techniques for validating the structure of synthesized peptides containing D-valinol, supported by experimental data and detailed methodologies.

Introduction to D-Valinol in Peptide Synthesis

D-valinol, the alcohol analog of the D-amino acid valine, is often incorporated at the C-terminus of a peptide. This modification can significantly increase resistance to degradation by exopeptidases, which are enzymes that cleave peptides from the C-terminus. The presence of the D-enantiomer and the terminal alcohol group instead of a carboxylic acid presents unique challenges and considerations for both the synthesis and the subsequent structural validation process.

Performance Comparison: D-Valinol Peptides vs. L-Valine Peptides

The primary motivation for replacing a C-terminal L-amino acid with D-valinol is to improve the peptide's stability against enzymatic degradation. This modification, however, can also influence the peptide's biological activity by altering its three-dimensional structure and its interaction with target receptors.

Table 1: Comparative Biological Characteristics of D-Valinol vs. L-Valine C-Terminal Peptides
ParameterPeptide with C-terminal L-ValinePeptide with C-terminal D-ValinolRationale
Proteolytic Stability Susceptible to cleavage by carboxypeptidases.Highly resistant to cleavage by carboxypeptidases.[1][2]Proteases are stereospecific for L-amino acids.[1]
Receptor Binding Affinity Native binding affinity.Can be maintained, reduced, or in rare cases, enhanced.The C-terminus may be critical for receptor interaction; its modification can alter binding.
Immunogenicity Can be immunogenic.Generally less immunogenic.Proteolytic processing is often a prerequisite for antigen presentation.
Table 2: Illustrative Quantitative Comparison of a Hypothetical Peptide

The following table provides a hypothetical yet representative comparison based on typical observations when a C-terminal L-amino acid is replaced with a D-amino alcohol like D-valinol.

Peptide VariantReceptor Binding Affinity (IC50)Half-life in Human Serum
Ac-peptide-L-Val-OH10 nM~15 minutes
Ac-peptide-D-Valinol50 nM> 24 hours

Note: These values are illustrative and the actual impact of D-valinol incorporation is sequence-dependent.

Experimental Protocols for Synthesis and Validation

The successful synthesis and validation of a D-valinol-containing peptide involves a multi-step process, from solid-phase synthesis to rigorous analytical characterization.

Solid-Phase Peptide Synthesis (SPPS) of a D-Valinol-Containing Peptide

This protocol outlines the manual synthesis of a model peptide with a C-terminal D-valinol using Fmoc/tBu chemistry.

Materials:

  • Fmoc-D-Valinol-loaded resin (e.g., 2-chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Valinol-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the D-valinol. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Validation by Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and sequence of the synthesized peptide.

Protocol for LC-MS Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC Separation: Inject the sample onto a C18 reverse-phase column and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS Analysis: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretical mass of the D-valinol-containing peptide.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the amino acid sequence. The fragmentation pattern will show characteristic b- and y-ions.

Table 3: Expected Mass Spectrometry Data for a Model Peptide (Ac-Ala-Phe-D-Valinol)
Analytical MethodExpected ResultInterpretation
LC-MS (ESI+) [M+H]+ = 350.21Confirms the correct molecular weight of the tripeptide alcohol.
MS/MS Fragmentation Presence of b- and y-ions corresponding to the peptide sequence.Confirms the sequence of amino acids.
Validation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the three-dimensional structure and the stereochemistry of the incorporated D-valinol.

Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to check for the presence of expected proton signals and overall purity.

  • 2D NMR (COSY, TOCSY, NOESY):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in assigning protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's conformation and the relative orientation of amino acid side chains. Specific NOE patterns can help confirm the D-configuration of the valinol residue.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Structural Validation s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each amino acid s3 Amino Acid Coupling s2->s3 Repeat for each amino acid s3->s2 Repeat for each amino acid s4 Cleavage from Resin s3->s4 s5 Crude Peptide s4->s5 p1 Reverse-Phase HPLC s5->p1 p2 Purified Peptide p1->p2 v1 LC-MS Analysis p2->v1 v2 NMR Spectroscopy p2->v2 v3 Structure Confirmed v1->v3 v2->v3

Caption: Experimental workflow for the synthesis and validation of a D-valinol-containing peptide.

analytical_techniques cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy peptide Synthesized Peptide (with D-Valinol) ms Molecular Weight Confirmation peptide->ms nmr_1d Purity and Initial Structure peptide->nmr_1d msms Sequence Verification ms->msms nmr_2d 3D Conformation and Stereochemistry nmr_1d->nmr_2d

Caption: Key analytical techniques for the structural validation of D-valinol-containing peptides.

Conclusion

The structural validation of synthesized peptides containing D-valinol is a critical step in the development of novel peptide-based therapeutics. A combination of solid-phase synthesis, HPLC purification, and rigorous analysis by mass spectrometry and NMR spectroscopy is essential to confirm the identity, purity, and stereochemistry of the final product. The protocols and comparative data presented in this guide provide a framework for researchers to successfully synthesize and validate these promising molecules.

References

A Comparative Guide to Boc-D-valinol and its L-enantiomer in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the plethora of available options, Boc-protected amino alcohols derived from valine have proven to be robust and reliable. This guide provides an objective comparison of Boc-D-valinol and its L-enantiomer, focusing on their synthesis and application as chiral auxiliaries, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Applications

This compound and Boc-L-valinol are enantiomers, meaning they are non-superimposable mirror images of each other. While their physical and chemical properties are identical in an achiral environment, their behavior in asymmetric synthesis is profoundly different and complementary. The primary role of these molecules is to serve as chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. The choice between the D- and L-enantiomer is dictated by the desired absolute stereochemistry of the final product.[1][2]

Their main applications in synthesis include:

  • Asymmetric Alkylation: As precursors to chiral oxazolidinones (Evans auxiliaries), they are instrumental in the diastereoselective alkylation of enolates to produce enantiomerically enriched carboxylic acids and their derivatives.[3][4]

  • Peptide Synthesis: They can be incorporated into peptides to create C-terminally modified analogues with enhanced stability against enzymatic degradation.[5]

Synthesis of Boc-Valinol Enantiomers

The synthesis of both this compound and Boc-L-valinol is typically achieved through a two-step process starting from the corresponding commercially available amino acid, D-valine or L-valine. The overall synthetic pathway is the same for both enantiomers, and similar yields can be expected.

Step 1: Boc Protection of Valine

The amino group of valine is protected with a tert-butoxycarbonyl (Boc) group. A common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Step 2: Reduction of Boc-Valine to Boc-Valinol

The carboxylic acid moiety of Boc-valine is then reduced to a primary alcohol to yield Boc-valinol. This can be achieved using a reducing agent such as lithium aluminium hydride (LiAlH₄) or by forming a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).[6]

Below is a generalized workflow for the synthesis:

Valine D- or L-Valine Boc_Valine Boc-D-Valine or Boc-L-Valine Valine->Boc_Valine (Boc)₂O, Base Boc_Valinol This compound or Boc-L-Valinol Boc_Valine->Boc_Valinol Reduction (e.g., LiAlH₄)

Caption: General synthesis of Boc-valinol from valine.

Performance in Asymmetric Synthesis: A Comparative Case Study

The true distinction between this compound and Boc-L-valinol emerges in their application as chiral auxiliaries. As they are enantiomers, they provide access to opposite enantiomers of the final product with comparable levels of stereocontrol.[1][2] This principle of "enantiocomplementary synthesis" is a powerful tool for chemists.[1]

While direct, head-to-head quantitative data for Boc-valinol itself is not extensively documented, the performance of their derived oxazolidinone auxiliaries in asymmetric alkylation is well-established. The data presented below is for the well-studied D-valinol-derived oxazolidinone, with the expected outcome for the L-valinol-derived counterpart included for direct comparison.

Table 1: Asymmetric Alkylation of a Propionyl Imide

Chiral Auxiliary PrecursorProduct EnantiomerYield (%)Diastereomeric Excess (d.e.) (%)
This compound(R)-product90-95>99
Boc-L-valinol(S)-product90-95 (expected)>99 (expected)

Data for the D-valinol derivative is based on reported values for the corresponding oxazolidinone auxiliary in the alkylation of an N-propionyl derivative with benzyl bromide.[3] The data for the L-valinol derivative is the expected outcome based on the principle of enantiocomplementary synthesis.[1][2]

This data clearly illustrates that while the yields and the degree of stereocontrol are expected to be virtually identical, the choice of the Boc-valinol enantiomer directly determines the absolute configuration of the product.

Prochiral Prochiral Substrate D_Aux This compound (or derivative) Prochiral->D_Aux L_Aux Boc-L-Valinol (or derivative) Prochiral->L_Aux R_Product (R)-Product D_Aux->R_Product Asymmetric Reaction S_Product (S)-Product L_Aux->S_Product Asymmetric Reaction

Caption: Enantiocomplementary control in asymmetric synthesis.

Experimental Protocols

Synthesis of Boc-L-valinol from L-valine

Materials:

  • L-valine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and water

  • Ethyl acetate

  • Citric acid

  • Sodium sulfate (Na₂SO₄)

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

Part 1: Synthesis of Boc-L-valine

  • Dissolve L-valine in an aqueous solution of NaOH.

  • Add a solution of (Boc)₂O in dioxane to the stirred solution of L-valine at a controlled temperature.

  • Maintain the pH of the reaction mixture with the addition of NaOH solution.

  • After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer with a citric acid solution to precipitate the Boc-L-valine.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain Boc-L-valine.

Part 2: Reduction of Boc-L-valine to Boc-L-valinol

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension and add the Boc-L-valine portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water and aqueous NaOH.

  • Filter the resulting precipitate and wash it with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield Boc-L-valinol. The same procedure can be followed for the synthesis of this compound from D-valine.

Asymmetric Alkylation using a Valinol-Derived Chiral Auxiliary (General Procedure)

This protocol outlines the general steps for an asymmetric alkylation using an oxazolidinone chiral auxiliary derived from either Boc-D- or Boc-L-valinol.

Materials:

  • Valinol-derived oxazolidinone

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • Strong base (e.g., n-butyllithium or LDA)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

Procedure:

  • Acylation of the Chiral Auxiliary: Dissolve the valinol-derived oxazolidinone in an anhydrous solvent and cool to 0 °C. Add triethylamine followed by the dropwise addition of the acyl chloride. Stir the reaction until completion.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong base dropwise to form the corresponding enolate.

  • Alkylation: Add the alkylating agent to the enolate solution at -78 °C and stir until the reaction is complete.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product, typically by hydrolysis, to yield the desired chiral carboxylic acid and recover the chiral auxiliary.

cluster_0 Experimental Workflow Acylation 1. Acylation of Chiral Auxiliary Enolate 2. Enolate Formation (-78 °C) Acylation->Enolate Alkylation 3. Alkylation (-78 °C) Enolate->Alkylation Workup 4. Work-up and Purification Alkylation->Workup Cleavage 5. Auxiliary Cleavage Workup->Cleavage

Caption: Asymmetric alkylation workflow.

Conclusion

References

Boc-D-valinol as a Precursor to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Applications of Boc-D-valinol in Asymmetric Synthesis and Peptide Development

For researchers, scientists, and drug development professionals, the pursuit of stereochemically pure and stable molecules is a paramount objective. This compound, a chiral amino alcohol derived from the non-proteinogenic D-valine, serves as a versatile building block in achieving these goals. This guide provides a comparative overview of the applications of this compound, focusing on its role as a precursor to highly effective chiral auxiliaries in asymmetric synthesis and its use in the synthesis of modified peptides with enhanced stability. We present a critical comparison with alternative methodologies, supported by experimental data and detailed protocols.

While this compound itself is not extensively used directly as a chiral auxiliary, it is a crucial starting material for the synthesis of more rigid and widely employed chiral auxiliaries, most notably (4R)-4-isopropyl-2-oxazolidinone.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and often recovered.[1] The bulky isopropyl group of the D-valinol-derived oxazolidinone provides excellent steric hindrance, leading to high levels of diastereoselectivity in various carbon-carbon bond-forming reactions.[1]

Comparative Performance in Asymmetric Alkylation

A key application of chiral auxiliaries is in the asymmetric alkylation of enolates to produce enantiomerically enriched α-substituted carboxylic acids, which are vital intermediates in pharmaceutical synthesis. The performance of the D-valinol-derived oxazolidinone is comparable to the well-established Evans auxiliaries, which are derived from other amino acids like L-phenylalaninol.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e.)
(4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) N-propionyl derivativeBenzyl bromide90-95>99%
(4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) N-propionyl derivativeBenzyl bromide85-95>98%
(1R,2S)-Ephedrine N-propionyl amideBenzyl bromide~85~95%

This data is compiled from literature and serves as a representative comparison. Actual results may vary based on specific reaction conditions.

As the table illustrates, the D-valinol-derived oxazolidinone provides outstanding diastereoselectivity, often exceeding 99%, with high chemical yields, making it an excellent alternative to other widely used chiral auxiliaries.

Experimental Protocol: Asymmetric Alkylation using a D-Valinol-Derived Oxazolidinone

This protocol describes the acylation of the chiral auxiliary, subsequent diastereoselective alkylation, and final cleavage to yield the chiral carboxylic acid.

Step 1: Acylation of the Chiral Auxiliary To a solution of (4R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq) is added. Propionyl chloride (1.2 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. After quenching with water, the product is extracted with DCM, and the crude product is purified by flash column chromatography.[1]

Step 2: Diastereoselective Alkylation The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or n-butyllithium (1.05 eq) is added slowly to form the enolate. After stirring for 30 minutes, the electrophile, for example, benzyl bromide (1.2 eq), is added. The reaction is stirred at -78 °C for 2-4 hours before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted and purified.[1]

Step 3: Cleavage of the Chiral Auxiliary The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) are added, and the mixture is stirred at room temperature until the starting material is consumed. After quenching with sodium sulfite, the mixture is acidified, and the chiral carboxylic acid is extracted. The chiral auxiliary can often be recovered from the aqueous layer.[1]

Asymmetric_Alkylation_Workflow cluster_0 Synthesis of Chiral Auxiliary Derivative cluster_1 Asymmetric Alkylation cluster_2 Product Isolation This compound This compound D-Valinol-Oxazolidinone D-Valinol-Oxazolidinone This compound->D-Valinol-Oxazolidinone Cyclization N-Acyl_Oxazolidinone N-Acyl_Oxazolidinone D-Valinol-Oxazolidinone->N-Acyl_Oxazolidinone Acylation Enolate_Formation Enolate_Formation N-Acyl_Oxazolidinone->Enolate_Formation Deprotonation (LDA, -78°C) Alkylated_Product Alkylated_Product Enolate_Formation->Alkylated_Product Alkylation (R-X) Chiral_Carboxylic_Acid Chiral_Carboxylic_Acid Alkylated_Product->Chiral_Carboxylic_Acid Cleavage (LiOH/H2O2) Recovered_Auxiliary Recovered_Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage

Workflow for Asymmetric Alkylation using a D-Valinol-Derived Chiral Auxiliary.
Mechanism of Stereocontrol

The high diastereoselectivity is achieved through a well-defined transition state. The lithium enolate forms a rigid, chelated structure. The bulky isopropyl group of the D-valinol auxiliary effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less sterically hindered face. This results in the preferential formation of one diastereomer.

Stereocontrol_Mechanism cluster_0 Enolate Formation and Conformation cluster_1 Diastereoselective Attack N-Acyl_Oxazolidinone N-Acyl_Oxazolidinone Z-Enolate Chelated Z-Enolate N-Acyl_Oxazolidinone->Z-Enolate LDA, THF, -78°C Transition_State Transition State (Steric Shielding by Isopropyl Group) Z-Enolate->Transition_State Electrophile (R-X) approaches Major_Diastereomer Major_Diastereomer Transition_State->Major_Diastereomer Attack from less hindered face

Mechanism of Stereochemical Control by the D-Valinol-Derived Auxiliary.

This compound in Solid-Phase Peptide Synthesis (SPPS) for Enhanced Stability

This compound is a valuable building block for the synthesis of C-terminally modified peptides. The incorporation of D-amino acids or their derivatives into peptide sequences is a well-established strategy to enhance their resistance to enzymatic degradation by proteases.[2] This increased proteolytic stability translates to a longer in vivo half-life, a critical attribute for peptide-based therapeutics.[2]

Comparative Proteolytic Stability

Peptides with a C-terminal D-amino alcohol, such as D-valinol, exhibit significantly increased resistance to cleavage by exopeptidases. While specific kinetic data for D-valinol-terminated peptides are not always available in direct comparative studies, illustrative data for similar modifications demonstrate the substantial increase in stability.

Peptide ModificationHalf-life in Human Serum (Illustrative)
Unmodified Peptide (C-terminal L-amino acid)~0.8 hours
N-methylated Peptide~18 hours
Peptide with C-terminal D-amino alcohol Significantly increased (expected to be in the range of hours to days)

This table provides illustrative data based on the known effects of peptide modifications. Actual half-life is sequence-dependent.

The enhanced stability arises from the unnatural D-configuration which is not recognized efficiently by the active sites of most naturally occurring L-specific proteases.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with C-terminal this compound

A modified SPPS protocol is required to incorporate this compound, as it lacks a carboxylic acid for standard resin linkage.

Step 1: Resin Loading this compound is attached to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its amino group. This is typically done by dissolving this compound and a hindered base like diisopropylethylamine (DIPEA) in anhydrous DCM and adding it to the swollen resin.[2] This leaves the hydroxyl group of the valinol free for the coupling of the first amino acid.[2]

Step 2: Peptide Chain Elongation The subsequent Boc-protected amino acids are coupled to the resin-bound D-valinol. The first amino acid is coupled via an ester bond to the hydroxyl group of the valinol, often using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2] Subsequent amino acids are coupled through standard amide bond formation. The Boc protecting group is removed at each step using an acid such as trifluoroacetic acid (TFA).[3]

Step 3: Cleavage and Deprotection Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For a 2-CTC resin, a mild solution of TFA in DCM can be used for cleavage.[2] Stronger acids like anhydrous hydrogen fluoride (HF) or a cocktail containing TFA are used for final deprotection of side chains.[3]

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Cleavage 2-CTC_Resin 2-CTC_Resin Resin-Bound_this compound Resin-Bound_this compound 2-CTC_Resin->Resin-Bound_this compound Loading of This compound Ester_Bond_Formation Ester_Bond_Formation Resin-Bound_this compound->Ester_Bond_Formation Couple 1st Boc-Amino Acid Boc_Deprotection Boc_Deprotection Ester_Bond_Formation->Boc_Deprotection TFA/DCM Amide_Bond_Formation Amide_Bond_Formation Boc_Deprotection->Amide_Bond_Formation Couple next Boc-Amino Acid Amide_Bond_Formation->Boc_Deprotection Repeat Cycle Completed_Peptide-Resin Completed_Peptide-Resin Crude_Peptide Crude_Peptide Completed_Peptide-Resin->Crude_Peptide Cleavage from Resin & Side-chain Deprotection Purified_Peptide Purified_Peptide Crude_Peptide->Purified_Peptide HPLC Purification

Workflow for Solid-Phase Peptide Synthesis of a C-terminally D-valinol-modified Peptide.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic and medicinal chemistry. Its primary application lies in its role as a precursor for robust chiral auxiliaries, such as D-valinol-derived oxazolidinones, which afford excellent stereocontrol in asymmetric reactions, rivaling and in some cases exceeding the performance of other established auxiliaries. Furthermore, its incorporation into peptides provides a powerful strategy for enhancing their proteolytic stability, a critical parameter for the development of peptide-based therapeutics. The detailed protocols and comparative data presented in this guide underscore the significance of this compound as a key tool for the synthesis of enantiomerically pure and biologically stable molecules.

References

A Comparative Guide to the Characterization of Boc-D-valinol Derivatives by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Boc-D-valinol derivatives. It includes supporting experimental data, detailed methodologies, and a comparative look at alternative analytical techniques.

Introduction

N-tert-butoxycarbonyl (Boc)-D-valinol and its derivatives are crucial chiral building blocks in the synthesis of pharmaceuticals and complex organic molecules. The stereochemical purity and structural integrity of these compounds are paramount for their intended applications. Therefore, robust analytical techniques are essential for their comprehensive characterization. This guide focuses on the two primary analytical methods, HPLC and NMR, and provides a comparative framework for their application.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for both the purification and analytical characterization of this compound derivatives, offering high-resolution separation of the target compound from impurities. Both reversed-phase and chiral HPLC methods are commonly employed.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is highly effective for assessing the chemical purity of this compound derivatives by separating the main component from non-chiral impurities.

Chiral HPLC

Determining the enantiomeric purity is critical for chiral molecules. Chiral HPLC is the gold standard for separating and quantifying the enantiomers of this compound derivatives, ensuring the desired stereochemical configuration.

Data Presentation: HPLC Analysis of a this compound Derivative

The following table summarizes typical HPLC data for the characterization of a representative this compound derivative, N-Boc-N-methyl-D-valinol.

ParameterReversed-Phase HPLCChiral HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)
Mobile Phase A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFAIsocratic mixture (e.g., Hexane/Isopropanol)
Gradient 10% to 95% B over 20 minNot Applicable (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 220 nm
Retention Time (D-enantiomer) Dependent on gradientTypically the second eluting peak
Retention Time (L-enantiomer) Same as D-enantiomerTypically the first eluting peak
Resolution (Rs) between enantiomers Not Applicable> 1.5
Purity Assessment Peak area percentage of the main peakEnantiomeric excess (% ee) calculation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity and integrity of the synthesized compound.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their chemical environments, which is crucial for confirming the presence of key functional groups such as the Boc protecting group, the valinol backbone, and any derivatives.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments within the molecule, complementing the ¹H NMR data and confirming the overall carbon framework.

Data Presentation: NMR Analysis of a this compound Derivative

Below is a table summarizing the predicted and representative experimental NMR data for N-Boc-N-methyl-D-valinol. While experimental data for this specific D-enantiomer is not readily published, the data for the analogous L-enantiomer and related structures provides a reliable reference.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~3.60 (m, 2H)-CH₂-OH
~3.35 (m, 1H)-CH(N)-
~2.70 (s, 3H)-N-CH₃
~1.90 (m, 1H)-CH(CH₃)₂
~1.40 (s, 9H)-C(CH₃)₃
~0.90 (d, 6H)-CH(CH₃)₂

Comparison with Other Analytical Techniques

While HPLC and NMR are the primary methods for characterizing this compound derivatives, other techniques offer complementary or, in some cases, advantageous alternatives.

TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Separation based on partitioning between a stationary phase and a supercritical fluid mobile phase (typically CO₂).Faster separations than HPLC, reduced organic solvent consumption ("greener"), compatible with a wide range of chiral stationary phases.[1]Requires specialized instrumentation, may not be suitable for all compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, very small sample and reagent consumption, can be used for chiral separations with the addition of a chiral selector to the buffer.Lower concentration sensitivity compared to HPLC with UV detection, less robust for preparative scale.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information, can be coupled with HPLC (LC-MS) for impurity identification.Does not provide information on stereochemistry.

Experimental Protocols

HPLC Analysis of N-Boc-N-methyl-D-valinol

1. Reversed-Phase HPLC (Purity Assessment)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, hold for 1 minute. Ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

2. Chiral HPLC (Enantiomeric Purity)

  • Column: Chiral stationary phase (e.g., polysaccharide-based, such as Chiralpak IA).

  • Mobile Phase: A suitable mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

NMR Analysis of N-Boc-N-methyl-D-valinol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualizing the Workflow

The following diagrams illustrate the general workflows for the characterization of this compound derivatives and the logical relationship between the analytical techniques.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Start: This compound Derivative Synthesis purification Purification (e.g., Column Chromatography) start->purification rp_hplc Reversed-Phase HPLC purification->rp_hplc Chemical Purity chiral_hplc Chiral HPLC purification->chiral_hplc Enantiomeric Purity nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight end End: Characterized Product rp_hplc->end chiral_hplc->end nmr->end ms->end

Caption: General workflow for the synthesis and characterization of this compound derivatives.

cluster_primary Primary Characterization cluster_alternative Alternative/Complementary Techniques hplc HPLC (Purity & Enantiomeric Excess) nmr NMR (Structure Elucidation) sfc SFC (Fast Chiral Separation) ce CE (High-Efficiency Chiral Separation) ms MS (Molecular Weight Confirmation) product This compound Derivative product->hplc product->nmr product->sfc product->ce product->ms

Caption: Logical relationship of analytical techniques for this compound derivative characterization.

References

Safety Operating Guide

Proper Disposal of Boc-D-valinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents such as Boc-D-valinol are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a detailed, step-by-step protocol for the proper disposal of this compound, compiled from safety data sheets of the compound and its structural analogs.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeEquipment Specification
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves.[1]
Skin Protection A laboratory coat is mandatory. For larger quantities or spills, a full chemical-resistant suit and boots are recommended.[1]
Respiratory Protection In situations where dust, mist, or vapor may be generated, a NIOSH-approved respirator is required.[1][2]

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood.[1][2] It is also crucial to ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Collection : All waste material containing this compound should be collected in a designated, sealed container that is compatible with the chemical.[1] To prevent unforeseen chemical reactions, do not mix this compound waste with other waste streams.[1]

  • Labeling : The waste container must be clearly and accurately labeled with the full chemical name, "Waste this compound," and any applicable hazard symbols.[1]

  • Storage : The sealed waste container should be stored in a secure, well-ventilated area specifically designated for chemical waste.

  • Professional Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3] Always adhere to all local, state, and federal regulations concerning chemical waste disposal.[3][4]

Spill and Accidental Release Measures

In the event of a spill, the following procedures should be enacted promptly:

  • Evacuation and Ventilation : For large spills or spills in poorly ventilated areas, immediately evacuate the vicinity and ensure the area is well-ventilated.[1]

  • Containment : For small spills, use an inert, non-combustible absorbent material such as sand or vermiculite to contain the substance.[1]

  • Collection : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Decontamination : Thoroughly clean the spill area with soap and water.[1]

This compound Properties

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance White solid
Molecular Weight 203.28 g/mol [5]
Melting Point 57 °C (135 °F)[4]
Boiling Point 218 °C (424 °F)[4][5]
Density 0.995 g/mL at 25 °C[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_form Identify Waste Form cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_storage Storage and Disposal start This compound Waste Generated waste_form Solid, Liquid, or Contaminated Material? start->waste_form collect_solid Collect in a labeled, sealed container for solid chemical waste. waste_form->collect_solid Solid collect_liquid Collect in a labeled, sealed, compatible container for liquid chemical waste. waste_form->collect_liquid Liquid collect_contaminated Collect contaminated debris (e.g., gloves, wipes) in a separate labeled container. waste_form->collect_contaminated Contaminated storage Store waste in a designated, secure, and well-ventilated area. collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Contact EHS or a licensed waste disposal contractor for pickup. storage->disposal end_point Proper Disposal Complete disposal->end_point

Caption: this compound Disposal Workflow

References

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Retrosynthesis Analysis

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